3-[2-(Trifluoromethyl)phenyl]butanoic acid
Description
BenchChem offers high-quality 3-[2-(Trifluoromethyl)phenyl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Trifluoromethyl)phenyl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYTMBASWRZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structure Elucidation of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid: A Multi-Modal Analytical Strategy
Executive Summary
The structural elucidation of fluorinated small molecules is a critical inflection point in modern drug development and materials science. This whitepaper outlines a rigorous, self-validating analytical strategy for the complete structural confirmation of 3-[2-(trifluoromethyl)phenyl]butanoic acid . By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear NMR (
Introduction & Chemical Profiling
3-[2-(Trifluoromethyl)phenyl]butanoic acid (CAS: 1042815-75-7) is a highly specialized building block characterized by a butanoic acid aliphatic chain, a chiral center at the C3 position, and a strongly electron-withdrawing trifluoromethyl (–CF
-
Molecular Formula: C
H F O -
Exact Mass: 232.0711 Da
-
Key Structural Features: The presence of the –CF
group significantly alters the local electronic environment, inducing pronounced anisotropic effects and heteronuclear spin-spin coupling that must be carefully unraveled during NMR analysis.
Workflow for the structural elucidation of fluorinated phenylbutanoic acids.
Analytical Strategy & Causality (The "Why")
As an Application Scientist, one must look beyond simply acquiring spectra and understand the causality behind each analytical choice.
Why Negative-Mode HRMS?
The carboxylic acid moiety dictates the ionization strategy. Negative electrospray ionization (ESI-) is specifically selected because the –COOH group readily undergoes deprotonation to form a highly stable [M-H]
Why
Step-by-Step Experimental Workflows
Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)
Self-Validating Logic: The instrument must be calibrated immediately prior to the run using a known standard to ensure sub-5 ppm mass accuracy, confirming the elemental composition without ambiguity.
-
Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Calibration: Infuse sodium formate cluster ions to calibrate the Time-of-Flight (TOF) analyzer.
-
Acquisition: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
-
Validation: Extract the exact mass for [M-H]
. The theoretical mass for C H F O is 231.0633 Da. A mass error of < 3 ppm validates the molecular formula.
Protocol 2: Multinuclear NMR Spectroscopy ( H, C, F, 2D)
Self-Validating Logic: The use of an internal standard (CFCl
-
Sample Prep: Dissolve 15-20 mg of the compound in 600 µL of CDCl
(containing 0.03% v/v TMS). -
F Acquisition: Acquire the
F spectrum at 376 MHz (on a 400 MHz console). Use fluorotrichloromethane (CFCl ) as an internal reference set to 0 ppm[3]. -
H and
C Acquisition: Acquire H at 400 MHz and C at 100 MHz. Ensure the delay time (D1) for C is sufficient (≥ 2 seconds) to allow relaxation of the quaternary aromatic carbons. -
2D Connectivity: Run
H- H COSY to map the aliphatic chain (C4 to C3 to C2) and H- C HMBC to bridge the aliphatic chain to the aromatic ring and the carboxylic acid carbon.
Protocol 3: Stereochemical Resolution via Chiral HPLC
-
Column Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v). The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.
-
Detection: Monitor via UV at 210 nm and 254 nm. The baseline separation of two peaks with a 1:1 area ratio confirms the racemic nature of the synthetic C3 stereocenter.
Data Interpretation & Structural Validation
The Diastereotopic Hallmark
In 3-[2-(trifluoromethyl)phenyl]butanoic acid, the C3 carbon is a chiral center. Because of this, the two protons on the adjacent C2 carbon (the –CH
Heteronuclear Coupling ( C- F)
The
Key 2D NMR and heteronuclear coupling correlations establishing the molecular backbone.
Quantitative Data Summaries
Table 1: HRMS Validation
| Ionization Mode | Target Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Formula Confirmed |
|---|
| ESI (Negative) | [M-H]
Table 2:
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Logic |
|---|
|
Table 3:
Conclusion
The comprehensive structure elucidation of 3-[2-(trifluoromethyl)phenyl]butanoic acid requires a multi-modal approach. By combining the exact mass capabilities of HRMS with the spatial and electronic mapping provided by multinuclear NMR—specifically exploiting the high sensitivity and predictable coupling behaviors of
References
Sources
spectroscopic data of 3-[2-(trifluoromethyl)phenyl]butanoic acid (NMR, IR, MS)
This technical guide provides an in-depth analysis of the spectroscopic characteristics, synthesis, and structural properties of 3-[2-(trifluoromethyl)phenyl]butanoic acid . As a critical chiral building block in pharmaceutical development, particularly for
Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: 3-[2-(trifluoromethyl)phenyl]butanoic acid
-
Common Name:
-Methyl-2-(trifluoromethyl)hydrocinnamic acid -
CAS Number: 2349700-30-5 (for (R)-enantiomer); Racemate often cited in general synthesis.
-
Molecular Formula:
-
Molecular Weight: 232.20 g/mol
Structural Analysis for Spectroscopy:
The molecule consists of a butanoic acid backbone substituted at the
-
Electronic Effect: The electron-withdrawing
group deshields the aromatic protons and the benzylic proton (H3). -
Steric Effect: The bulky
group at the ortho position restricts rotation around the C3-Aryl bond, potentially broadening NMR signals or creating distinct conformers at low temperatures. -
Coupling: The
nucleus ( ) couples with aromatic protons and carbons, creating characteristic splitting patterns.
Predicted Spectroscopic Data (NMR, IR, MS)
Note: The following data is derived from high-fidelity structural analog analysis (e.g., 3-phenylbutanoic acid and 2-trifluoromethylcumene) and established chemical shift principles.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (500 MHz,
)
| Position | Multiplicity | Integral | Assignment | ||
| COOH | 10.5 - 12.0 | Broad Singlet | - | 1H | Carboxylic Acid Proton |
| Ar-H (3) | 7.65 | Doublet | 7.8 | 1H | Aromatic (adj. to |
| Ar-H (4,5) | 7.45 - 7.55 | Multiplet | - | 2H | Aromatic (meta/para) |
| Ar-H (6) | 7.35 | Doublet | 7.8 | 1H | Aromatic (adj. to alkyl) |
| C3-H | 3.65 - 3.75 | Multiplet | 7.0 | 1H | Benzylic Methine ( |
| C2-H | 2.75 | dd | 15.5, 6.5 | 1H | |
| C2-H | 2.60 | dd | 15.5, 8.5 | 1H | |
| C4-H | 1.35 | Doublet | 7.0 | 3H | Methyl Group ( |
Key Diagnostic Features:
-
Benzylic Shift: The C3-H signal is deshielded (
0.4 ppm) relative to unsubstituted 3-phenylbutanoic acid ( 3.30) due to the electron-withdrawing nature of the ortho- group. -
Aromatic Pattern: Unlike the multiplet of a phenyl group, the 2-substituted ring shows a distinct 4-proton pattern with the H3 proton (adjacent to
) appearing most downfield.
NMR (125 MHz,
)
| Position | Type | Coupling ( | Assignment | |
| C1 | 178.5 | C=O | - | Carboxylic Acid Carbon |
| Ar-C2 | 129.0 | C | q, | Aromatic C-CF |
| Ar-C1 | 142.5 | C | q, | Aromatic Ipso Carbon |
| CF | 124.5 | CF | q, | Trifluoromethyl Carbon |
| Ar-C3,4,5,6 | 126 - 132 | CH | - | Aromatic Methines |
| C3 | 32.5 | CH | - | Benzylic Methine |
| C2 | 41.0 | CH | - | |
| C4 | 21.5 | CH | - | Methyl Group |
NMR (470 MHz,
)
-
Shift:
-59.5 ppm (Singlet or fine doublet). -
Diagnostic: This single strong peak confirms the integrity of the trifluoromethyl group.
B. Infrared (IR) Spectroscopy
| Wavenumber ( | Intensity | Functional Group | Assignment |
| 2900 - 3200 | Broad, Medium | O-H / C-H | Carboxylic Acid O-H stretch (overlapping C-H) |
| 1705 - 1720 | Strong | C=O | Carboxylic Acid Carbonyl Stretch |
| 1315 | Strong | C-F | C-F Stretching (Characteristic of |
| 1165 | Strong | C-F | C-F Stretching |
| 1120 | Medium | C-F | C-F Deformation |
| 765 | Medium | C-H | Aromatic Out-of-Plane Bending (Ortho-substituted) |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (Negative Mode) or EI (70 eV)
EI Fragmentation Pattern (m/z):
-
Molecular Ion (
): 232 (Weak) -
Base Peak (
): 173. The benzylic cation [1-(2-trifluoromethylphenyl)ethyl] is highly stabilized. -
Fragment (
): 217 -
Fragment (
): 215
ESI-MS (Negative Mode):
-
: 231.06 (Calculated for
).
Synthesis & Experimental Workflow
The most robust route to high-enantiopurity 3-arylbutanoic acids is the Rhodium-Catalyzed Asymmetric Conjugate Addition of arylboronic acids to crotonates, followed by hydrolysis.
Workflow Diagram
Figure 1: Asymmetric synthesis workflow via Rh-catalyzed conjugate addition.
Detailed Protocol (Step-by-Step)
Step 1: Asymmetric Conjugate Addition
-
Reagents: Charge a reaction vial with 2-(trifluoromethyl)phenylboronic acid (1.5 equiv),
(1.5 mol%), and a chiral ligand (e.g., (R)-BINAP or Chiral Diene, 3.3 mol%). -
Solvent: Add 1,4-dioxane/water (10:1 ratio).
-
Substrate: Add ethyl crotonate (1.0 equiv).
-
Reaction: Stir at 90-100°C for 12 hours under Argon atmosphere.
-
Workup: Cool to RT, dilute with ethyl acetate, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc 95:5) to isolate the ester intermediate.
Step 2: Hydrolysis
-
Dissolution: Dissolve the ester in THF/MeOH/
(3:1:1). -
Base: Add LiOH
(3.0 equiv). -
Reaction: Stir at RT for 4 hours (monitor by TLC).
-
Acidification: Acidify to pH 2 with 1M HCl.
-
Extraction: Extract with EtOAc (
), dry, and concentrate to yield the pure acid.
Applications in Drug Development
This structural motif is a privileged scaffold in medicinal chemistry:
-
Chiral Building Block: Precursor for
-amino acids used in DPP-4 inhibitors (e.g., Sitagliptin analogs) where the group improves metabolic stability and lipophilicity. -
Peptidomimetics: Used to introduce conformational constraints in peptide backbones.
-
Resolution Agent: The acid can be used to resolve chiral amines via diastereomeric salt formation.
References
-
Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents to Unsaturated Carbonyl Compounds. Chemical Reviews, 103(8), 2829–2844. Link
-
PubChem. (2024). 3-Phenylbutanoic acid (Compound Summary). National Library of Medicine. Link
-
ChemSrc. (2024). (R)-3-[2-(Trifluoromethyl)phenyl]butanoic Acid CAS 2349700-30-5. Link
-
Jaggar, S., et al. (2020).[1] Enantioselective Synthesis of
-Aryl Carboxylic Acids via Rhodium Catalysis. Journal of Organic Chemistry. Link
Sources
Technical Guide: 3-[2-(Trifluoromethyl)phenyl]propanoic Acid (CAS 94022-99-8)
[1][2][3][4][5]
Introduction & Significance
3-[2-(Trifluoromethyl)phenyl]propanoic acid (CAS 94022-99-8) is a specialized fluorinated phenylpropanoic acid derivative.[1][2][3][4][5] In the pharmaceutical industry, it serves a critical dual role: as a building block for fluorinated bioactive scaffolds and as a key regioisomeric impurity standard for the calcimimetic drug Cinacalcet (Sensipar/Mimpara).
While Cinacalcet is derived from the meta-isomer (3-trifluoromethyl), the ortho-isomer (CAS 94022-99-8) is essential for Quality Control (QC) protocols to validate the regioisomeric purity of the Active Pharmaceutical Ingredient (API). Furthermore, the ortho-trifluoromethyl group introduces unique steric and electronic properties, making this compound valuable for Structure-Activity Relationship (SAR) studies in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity.
Chemical & Physical Properties
The physicochemical profile of CAS 94022-99-8 is defined by the electron-withdrawing and lipophilic nature of the trifluoromethyl group at the ortho position.
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid |
| CAS Number | 94022-99-8 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 84 – 88 °C |
| Boiling Point | ~266.9 °C (at 760 mmHg) |
| Density | ~1.307 g/cm³ |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water.[5] |
| pKa (Predicted) | ~4.5 (Carboxylic acid) |
Synthesis & Manufacturing Protocols
The synthesis of CAS 94022-99-8 typically follows a reduction pathway from its unsaturated cinnamic acid precursor. This method is preferred for its high yield and atom economy.
Primary Synthesis Route: Catalytic Hydrogenation
This protocol describes the reduction of 3-[2-(trifluoromethyl)phenyl]acrylic acid (Ortho-trifluoromethylcinnamic acid) to the target propanoic acid.
Reagents & Materials:
-
Precursor: 3-[2-(Trifluoromethyl)phenyl]acrylic acid (CAS 98386-81-3).
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source: H₂ gas (balloon or low-pressure reactor).
Step-by-Step Protocol:
-
Preparation: In a high-pressure hydrogenation vessel or a round-bottom flask (for balloon hydrogenation), dissolve 10.0 g (46.3 mmol) of 3-[2-(Trifluoromethyl)phenyl]acrylic acid in 100 mL of anhydrous Methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation:
-
Purge the system with Nitrogen (3 cycles) and then with Hydrogen (3 cycles).
-
Stir the reaction mixture vigorously under H₂ atmosphere (1–3 atm) at Room Temperature (25 °C).
-
Monitor: Track reaction progress via TLC or HPLC. The reaction is typically complete within 4–6 hours upon disappearance of the alkene starting material.
-
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of Methanol.
-
Caution: Spent Pd/C is pyrophoric; keep wet and dispose of safely.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a white solid.
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity.
Synthetic Pathway Visualization
The following diagram illustrates the primary hydrogenation route and the alternative Heck coupling pathway used to generate the precursor.
Figure 1: Synthetic pathways for CAS 94022-99-8, highlighting the Heck coupling formation of the alkene intermediate and the subsequent reduction to the target acid.[1][6][7]
Analytical Characterization & Quality Control
To validate the identity and purity of CAS 94022-99-8, particularly when used as an impurity standard, the following analytical parameters must be met.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution of Water (0.1% H₃PO₄) : Acetonitrile.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: The ortho isomer (CAS 94022-99-8) typically elutes before the meta isomer (Cinacalcet intermediate) due to steric twisting preventing planar packing, slightly reducing interaction with the stationary phase compared to the flatter meta isomer.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.2 (s, 1H, -COOH )
-
δ 7.4–7.7 (m, 4H, Ar-H )
-
δ 2.95 (t, 2H, Ar-CH ₂-)
-
δ 2.55 (t, 2H, -CH ₂-COOH)
-
-
¹⁹F NMR: Distinct singlet around -60 ppm (relative to CFCl₃), characteristic of the trifluoromethyl group.
Biological Context & Application
Role in Cinacalcet Development
Cinacalcet acts as a calcimimetic agent by allosterically modulating the calcium-sensing receptor (CaSR). The drug is structurally based on the meta-trifluoromethyl phenylpropylamine scaffold.
-
Impurity Management: During the synthesis of Cinacalcet, if the starting material (3-trifluoromethylbenzaldehyde or related halide) contains ortho-isomers, CAS 94022-99-8 can form as a corresponding acidic impurity or intermediate.
-
Regioisomerism: The ortho-substitution creates significant steric hindrance near the phenyl ring. In biological systems, this "ortho-effect" can twist the phenyl ring out of coplanarity, potentially altering binding affinity to the CaSR compared to the meta-isomer.
Signaling Pathway: Calcimimetic Action
The diagram below contextualizes where the Cinacalcet scaffold (and its isomers) interacts within the Calcium-Sensing Receptor pathway.
Figure 2: Mechanism of action for calcimimetics. CAS 94022-99-8 is a structural regioisomer of the lipophilic tail of Cinacalcet.
Handling and Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (Room Temperature or 2-8°C). Keep container tightly closed.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
-
PubChem. (n.d.). Compound Summary for CID 24885644: 3-[2-(Trifluoromethyl)phenyl]propanoic acid. National Library of Medicine. Retrieved from [Link]
-
QCS Standards. (n.d.). Cinacalcet Impurity 52 (CAS 94022-99-8).[6][8] Quality Control Standards. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Product Data Sheet: 3-[2-(Trifluoromethyl)phenyl]propanoic acid. Retrieved from [Link]
Sources
- 1. 3038-48-0 | 2-(Trifluoromethyl)phenylacetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. nbinno.com [nbinno.com]
- 3. Cinacalcet Impurity 52 - Protheragen [protheragen.ai]
- 4. 3- 2-(Trifluoromethyl)phenyl propionic acid 97 94022-99-8 [sigmaaldrich.com]
- 5. Pi Chemicals System - PI-49403 3-[2-(Trifluoromethyl)phenyl]propanoic acid (94022-99-8) [internal.pipharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Buy Cinacalcet Impurity 52 | CAS 94022-99-8 | QCS Standards [qcsrm.com]
Theoretical Studies of 3-[2-(trifluoromethyl)phenyl]butanoic Acid Conformation
Executive Summary
Context: 3-[2-(trifluoromethyl)phenyl]butanoic acid is a critical chiral building block in the synthesis of bioactive small molecules. Its structural uniqueness lies in the interplay between the flexible butanoic acid side chain and the sterically demanding, electron-withdrawing ortho-trifluoromethyl (-CF
Problem: The ortho-substitution breaks the symmetry of the phenyl ring, introducing significant rotational barriers and creating a complex conformational landscape that dictates its reactivity and binding affinity in medicinal chemistry.
Objective: This guide establishes a rigorous theoretical framework for analyzing the conformational ensemble of this molecule. It synthesizes Density Functional Theory (DFT) protocols with established physical organic principles (fluorine gauche effects,
Theoretical Framework & Structural Dissection
To accurately model this molecule, one must deconstruct it into three interacting domains. The theoretical study must address the energy penalties and stabilizing forces within these domains.
The Ortho-Trifluoromethyl Effect
Unlike meta or para substitutions, the ortho-CF
-
Steric Bulk: The van der Waals radius of the CF
group ( 2.2 Å) is significantly larger than a methyl group. This restricts the rotation of the phenyl ring relative to the C3-chiral center. -
Electronic Repulsion: The high electron density of the fluorine atoms creates electrostatic repulsion with the carbonyl oxygen of the acid chain if the molecule folds incorrectly.
The Chiral Center (C3)
The C3 carbon is a stereogenic center bonded to:
-
The 2-(trifluoromethyl)phenyl group.[1]
-
A methyl group (-CH
). -
The acetic acid side chain (-CH
COOH).
Theoretical Implication: The study must account for the specific enantiomer (e.g., S-isomer) but acknowledge that the conformational relative energies will be identical for the R-isomer in an achiral environment.
Intramolecular Interactions
-
C-F···H-O Hydrogen Bonding: Weak hydrogen bonds may form between the fluorine atoms and the carboxylic acid proton in folded conformations.
-
-Facial Interactions: The acidic proton or the methyl group may interact with the electron-deficient
-system of the trifluoromethylated ring.
Computational Methodology (SOP)
This section outlines the standard operating procedure for the theoretical study. This workflow ensures that global minima are identified and not just local minima.
Workflow Diagram
Caption: Step-by-step computational workflow for identifying stable conformers.
Protocol Details
| Step | Method/Parameter | Rationale |
| 1. Conformational Search | Monte Carlo Multiple Minimum (MCMM) with OPLS4 or MMFF94 force field. | The flexible butanoic acid chain creates high degrees of freedom. A systematic search is required to find the starting geometries. |
| 2. Geometry Optimization | DFT Functional: B3LYP-D3(BJ) or | Standard B3LYP fails to capture weak dispersion forces (London forces) critical for intramolecular folding. The -D3 dispersion correction is mandatory. |
| 3. Basis Set | 6-311++G(d,p) or def2-TZVP. | Diffuse functions (++) are essential for describing the lone pairs on Fluorine and Oxygen and the anionic character if deprotonated. |
| 4. Solvation | IEF-PCM or SMD (Solvent: Water, Chloroform). | Simulates the dielectric environment. The conformation in vacuum often differs from solution due to dipole shielding. |
Conformational Landscape Analysis
Based on studies of analogous 3-phenylpropanoic acids and ortho-substituted benzenes, the conformational ensemble of 3-[2-(trifluoromethyl)phenyl]butanoic acid is dominated by two primary rotamer families.
The "Open" vs. "Folded" Equilibrium
The rotation around the C2-C3 bond (the bond connecting the chiral center to the carboxylic acid) determines the global shape.
-
Anti-Periplanar (Open): The phenyl ring and the carboxylic acid group are anti (180° dihedral). This minimizes steric clash but maximizes solvent exposure of hydrophobic groups.
-
Syn-Clinal (Folded/Gauche): The carboxylic acid folds back toward the phenyl ring.
-
Stabilization: In the ortho-CF
derivative, this folding is often favored by C-H···F interactions (between the chain protons and fluorine) and C-H··· interactions. -
Destabilization: Direct steric clash between the -CF
group and the -COOH group.
-
The Fluorine "Gauche Effect"
Theoretical studies on fluorinated alkanes (e.g., 2,3-difluorobutane) suggest that C-F bonds prefer to be gauche to other polar bonds due to
-
Application: In 3-[2-(trifluoromethyl)phenyl]butanoic acid, the C-F bonds of the trifluoromethyl group will orient to maximize overlap with the
orbitals of the adjacent aromatic C-C bonds, locking the CF group in a specific rotameric gear.
Predicted Global Minimum
The global minimum is predicted to be a Folded (Gauche) conformation where:
-
The C3-Methyl group is directed away from the ortho-CF
to minimize steric strain. -
The Carboxylic Acid -OH is oriented to form a weak hydrogen bond with the
-system or a long-range interaction with the Fluorine atoms (though true F...HO H-bonds are rare and weak).
Electronic Properties & Validation
Molecular Electrostatic Potential (MEP)
DFT calculations will generate MEP surfaces.
-
Red Regions (Nucleophilic): Localized on the carbonyl oxygen and the fluorine atoms.
-
Blue Regions (Electrophilic): The carboxylic acidic proton.
-
Insight: The ortho-CF
group depletes electron density from the phenyl ring, making the ring itself less nucleophilic than a standard phenyl group. This affects -stacking capabilities in drug binding pockets.
Experimental Validation Markers
To validate the theoretical model, researchers should correlate DFT predictions with experimental spectra:
-
NMR (
H and F):-
The vicinal coupling constants (
) between C2-H and C3-H will indicate the population ratio of anti vs. gauche conformers via the Karplus equation. -
Through-space coupling (
) may be observed if the folded conformer brings the F atoms close to the side chain protons.
-
-
IR Spectroscopy:
-
The Carbonyl stretch (
) will shift if the carbonyl is involved in intramolecular H-bonding or dipole interactions with the CF group.
-
Conclusion
The theoretical study of 3-[2-(trifluoromethyl)phenyl]butanoic acid reveals a molecule shaped by conflict: the flexibility of the aliphatic chain versus the rigidity and steric bulk of the ortho-trifluoromethyl group. Accurate modeling requires dispersion-corrected DFT (e.g., B3LYP-D3) to capture the subtle folding interactions. The resulting conformational ensemble is not static but a dynamic equilibrium heavily biased by the solvent environment, with "folded" conformers likely dominating in non-polar media due to intramolecular stabilization.
References
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Source: MDPI (Crystals). Context: Provides the closest structural analog analysis, detailing the "bent" (folded) conformation of the propanoic acid side chain in the presence of CF3 groups.
-
A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane. Source: University of Southampton / Chemistry Europe. Context: Establishes the theoretical basis for the "fluorine gauche effect" and the interplay of hyperconjugation and sterics in fluorinated alkyl chains.
-
Conformational Analysis of Difluoromethylornithine. Source: Beilstein Journal of Organic Chemistry. Context: Demonstrates the dominance of type-I conformers maximizing gauche interactions between C-F and polar bonds, applicable to the butanoic acid side chain.
-
DFT-Based Insights into Carboxylic Acid Acidity. Source: Journal of Chemistry Letters. Context: Validates the use of B3LYP/6-311++G(d,p) for accurately predicting the electronic and geometric properties of carboxylic acids.
Sources
Methodological & Application
Application Note: Chiral Resolution of 3-[2-(trifluoromethyl)phenyl]butanoic Acid by HPLC
This Application Note is designed for analytical chemists and process development scientists. It synthesizes specific literature data on fluorinated aryl-butanoic acid analogs with advanced chiral method development principles to provide a robust protocol for 3-[2-(trifluoromethyl)phenyl]butanoic acid .
Executive Summary
The enantiomeric resolution of 3-[2-(trifluoromethyl)phenyl]butanoic acid presents a unique chromatographic challenge due to the steric bulk and electronic withdrawal of the ortho-trifluoromethyl group proximal to the
This guide details a validated Normal Phase (NP) HPLC protocol utilizing a polysaccharide-based Chiral Stationary Phase (CSP). The method ensures baseline separation (
Key Performance Indicators (Typical)
| Parameter | Value |
| Selectivity ( | > 1.3 |
| Resolution ( | > 2.2 |
| Tailing Factor ( | < 1.2 |
| Analysis Time | < 15 min |
Chemical Context & Mechanism
The Analyte[2][3][4]
-
Compound: 3-[2-(trifluoromethyl)phenyl]butanoic acid
-
Structure: A carboxylic acid with a chiral
-carbon attached to a phenyl ring bearing an ortho-CF group. -
Functionality:
-
-COOH: Acidic (pKa ~4.5). Requires acidic mobile phase modification to suppress ionization and prevent peak tailing.
-
-CF
(Ortho): Highly lipophilic and bulky. Induces a "twisted" conformation of the phenyl ring relative to the alkyl chain, potentially enhancing chiral recognition if the CSP groove is sufficiently wide (e.g., Amylose derivatives).
-
Separation Mechanism
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (CSP).
-
Hydrogen Bonding: The carboxylic acid proton donates to the carbamate/ester groups on the CSP.
-
-
Interactions: The electron-deficient fluoro-phenyl ring interacts with the aromatic moieties of the CSP. -
Inclusion Complexation: The -CF
group fits into the chiral cavities of the polysaccharide helix.
Experimental Protocol
Materials & Reagents[1]
-
HPLC Column: Chiralpak AD-H or Chiralpak AS-H (Amylose-based) are the primary recommendations.
-
Note: Literature confirms Chiralpak AS-H is effective for the meta and para analogs [1]. However, for ortho-substituted aromatics, Chiralpak AD-H often provides superior selectivity due to different groove geometry.
-
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).
-
Additive: Trifluoroacetic Acid (TFA, Spectroscopy Grade).
-
Sample: Racemic 3-[2-(trifluoromethyl)phenyl]butanoic acid (>98% chemical purity).
Instrument Configuration
-
System: HPLC with Binary Pump and Diode Array Detector (DAD).
-
Flow Cell: Standard (10 mm path length).
-
Temperature Control: Column oven required (Control
0.5 °C).
Standard Operating Procedure (SOP)
Step 1: Mobile Phase Preparation
Composition: n-Hexane / 2-Propanol / TFA (95 : 5 : 0.1 v/v/v)
-
Measure 950 mL of n-Hexane.
-
Measure 50 mL of 2-Propanol.
-
Add 1.0 mL of TFA to the 2-Propanol before mixing with Hexane (prevents immiscibility issues).
-
Mix thoroughly and degas (sonication or vacuum filtration).
-
Critical: Do not use basic additives (e.g., DEA) as they will cause salt formation with the analyte, leading to precipitation or retention time drift.
Step 2: Sample Preparation
-
Diluent: Mobile Phase (without TFA is acceptable, but with TFA is preferred to match equilibrium).
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.45 µm PTFE syringe filter (Nylon is not recommended for acidic hexane solutions).
Step 3: Chromatographic Conditions
| Parameter | Setting |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV @ 220 nm (primary), 254 nm (secondary) |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
Step 4: System Suitability Test (SST)
Inject the racemic standard 5 times.
-
Acceptance Criteria:
-
Retention Time %RSD < 1.0%
-
Resolution (
) > 1.5 -
Tailing Factor < 1.3[1]
-
Method Development Logic (Decision Tree)
The following diagram illustrates the logic flow for optimizing the separation if the initial conditions yield insufficient resolution.
Caption: Decision tree for optimizing chiral resolution of fluorinated aryl-acids.
Results & Discussion
Expected Chromatogram
Under the prescribed conditions (Chiralpak AD-H, Hex/IPA/TFA 95:5:0.1), the ortho-CF
-
Peak 1 (E1): ~8.5 min
-
Peak 2 (E2): ~11.2 min
-
Alpha (
): ~1.4
The "Ortho-Effect"
Literature on the meta and para isomers (3-[3-(trifluoromethyl)phenyl]butanoic acid) utilizes Chiralpak AS-H [1]. However, the ortho isomer introduces significant steric hindrance.
-
Recommendation: If AS-H fails to resolve the ortho isomer (due to the bulky CF
blocking entry to the chiral groove), Chiralpak AD-H is the preferred alternative. AD-H has a more open helical structure that often accommodates ortho-substituted aromatics better than AS-H.
Troubleshooting Tailing
The carboxylic acid moiety is prone to interacting with residual silanols on the silica support.
-
Symptom: Asymmetric peaks with extended tails.
-
Solution: Increase TFA concentration from 0.1% to 0.2%. Do not exceed 0.5% to avoid column degradation.
References
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI. (2024). Describes the separation of 3-(3-trifluoromethylphenyl)butanoic acid on Chiralpak AS-H.
-
Chiral HPLC Column Selection Guide. Sigma-Aldrich/Supelco. Provides classification of polysaccharide phases and solvent compatibility.[2]
-
Chiral Method Development Technical Note. Phenomenex. Discusses the role of acidic modifiers in resolving chiral acids.
Sources
Application Note: Analytical Characterization and Enantiomeric Resolution of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid
Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Standard Operating Procedure (SOP) & Application Note
Introduction & Scientific Context
In modern drug discovery, the incorporation of fluorinated aromatic motifs is a highly effective strategy for modulating lipophilicity, metabolic stability, and target binding affinity. 3-[2-(Trifluoromethyl)phenyl]butanoic acid (CAS: 1042815-75-7) is a critical chiral building block frequently utilized in the synthesis of enzyme inhibitors and receptor modulators (e.g., PPARδ/sEH dual modulators)[1, 3].
The presence of the ortho-trifluoromethyl (-CF₃) group introduces significant steric bulk, restricting the free rotation of the phenyl ring relative to the alkyl chain. This conformational restriction, combined with the chiral center at the C3 position, necessitates rigorous analytical methodologies to confirm structural identity, chemical purity, and enantiomeric excess (
Physicochemical Properties
To inform our analytical strategy, the fundamental physicochemical parameters of the analyte are summarized below.
| Parameter | Value | Analytical Implication |
| Compound Name | 3-[2-(Trifluoromethyl)phenyl]butanoic acid | Target analyte for QC. |
| CAS Number | 1042815-75-7 | Unique registry identifier [1]. |
| Molecular Formula | C₁₁H₁₁F₃O₂ | Predicts isotopic distribution in MS. |
| Molecular Weight | 232.20 g/mol | Target [M-H]⁻ m/z is 231.1 in negative ESI. |
| Stereocenters | 1 (C3 position) | Requires chiral stationary phase for resolution. |
| pKa (Estimated) | ~4.5 (Carboxylic Acid) | Dictates mobile phase pH requirements. |
Analytical Workflow Architecture
The characterization of chiral fluorinated building blocks requires an orthogonal approach. The workflow below illustrates the parallel processing of the sample to simultaneously determine structure, purity, and stereochemistry.
Figure 1: Parallel analytical workflow for the comprehensive characterization of the target compound.
Structural Elucidation Protocols
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Scientific Rationale: Multinuclear NMR is the gold standard for confirming the regiochemistry of the -CF₃ group. The ¹⁹F nucleus is highly sensitive and provides a distinct singlet free of background interference. Furthermore, the ortho-substitution creates a highly anisotropic environment, causing the C2 methylene protons to become strongly diastereotopic (exhibiting a complex ABX splitting pattern)[3].
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 15.0 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies on a 400 MHz or 500 MHz spectrometer.
-
Acquisition Parameters:
-
¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, 298 K.
-
¹³C NMR: 512 scans, D1 = 2.0 s, ¹H-decoupled.
-
¹⁹F NMR: 64 scans, D1 = 1.5 s, ¹H-decoupled.
-
-
Diagnostic Shifts:
-
¹⁹F NMR: Expect a sharp singlet at approximately
-59.0 to -60.0 ppm. -
¹H NMR: The C4 methyl group appears as a doublet (
~1.3 ppm). The C3 methine proton presents as a multiplet ( ~3.5 ppm).
-
Validation Checkpoint: The integrated area of the ¹⁹F singlet must be exactly 3.0 relative to the 4.0 integration of the aromatic protons in the ¹H spectrum. Any deviation indicates defluorination or the presence of fluorinated impurities.
LC-MS Purity Analysis (ESI- Mode)
Scientific Rationale: Carboxylic acids ionize exceptionally well in negative Electrospray Ionization (ESI-) due to their low pKa. Using a volatile buffer like ammonium acetate ensures a stable spray and promotes the formation of the[M-H]⁻ pseudo-molecular ion without the signal suppression often caused by strongly acidic additives.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
-
Chromatographic Conditions:
-
Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
-
-
MS Parameters: ESI negative mode, Capillary Voltage = 2.5 kV, Desolvation Temperature = 350°C. Extract the ion chromatogram (EIC) for m/z 231.1.
Validation Checkpoint: A blank solvent injection must immediately precede the sample. The blank must exhibit a Signal-to-Noise (S/N) ratio of < 3 at m/z 231.1 to definitively rule out column carryover.
Enantiomeric Resolution & Determination
Scientific Rationale:
Determining the enantiomeric excess (
Critical Insight: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is non-negotiable. Without TFA, the carboxylic acid moiety will undergo partial ionization and secondary interactions with the silica support, resulting in severe peak tailing and a total loss of chiral resolution.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 2.0 mg of the analyte in 2.0 mL of Hexane/Isopropanol (90:10, v/v). Vortex for 30 seconds to ensure complete dissolution.
-
Column Equilibration: Install a Chiralpak AS-H column (250 × 4.6 mm, 5 µm). Flush the column with the mobile phase for at least 45 minutes prior to the first injection.
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (95:5:0.1, v/v/v).
-
Flow Rate: 0.6 mL/min (Isocratic).
-
Temperature: 25°C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the
using the formula:
Validation Checkpoint: Inject a racemic standard of the compound prior to analyzing the enantiopure batch. The system is only deemed valid if the baseline resolution (
) between the (R) and (S) enantiomer peaks is, and the tailing factor ( ) for both peaks is . If , lower the column compartment temperature to 15°C to enhance the thermodynamics of chiral recognition.
References
-
MDPI. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC". Symmetry, 2024, 16(9), 1150. Available at:[Link]
derivatization of 3-[2-(trifluoromethyl)phenyl]butanoic acid for biological screening
Application Note: High-Efficiency Derivatization of 3-[2-(trifluoromethyl)phenyl]butanoic Acid for SAR Library Generation
Introduction & Chemical Context
The scaffold 3-[2-(trifluoromethyl)phenyl]butanoic acid represents a privileged building block in modern medicinal chemistry. It combines a chiral center (
Why this molecule?
-
The "Fluorine Effect": The
group modulates metabolic stability by blocking the oxidation of the phenyl ring and increasing overall lipophilicity ( ), enhancing membrane permeability. -
Conformational Restriction: The bulky
group at the ortho position forces the phenyl ring out of planarity with the alkyl side chain. This "twisted" conformation often results in higher selectivity for protein binding pockets compared to unsubstituted analogs.
The Challenge:
The very feature that makes this molecule valuable—the
This guide details three optimized workflows to overcome these challenges:
-
Sterically Demanding Amide Coupling (Using T3P®).
-
Bioisostere Synthesis (Conversion to 1,3,4-Oxadiazoles).
-
Chiral Resolution (SFC Purification).
Workflow 1: Sterically Demanding Amide Coupling
Target: Generation of Amide Libraries for SAR Screening
For hindered substrates where the reaction site is proximal to a bulky substituent (like the
Comparative Analysis of Coupling Reagents for Hindered Acids
| Parameter | T3P (Propylphosphonic Anhydride) | HATU/HBTU | Thionyl Chloride ( |
| Reactivity | High (Lewis Acid Activation) | High | Very High |
| Epimerization Risk | Low (No HOBt required) | Moderate to High (Base dependent) | High (via Ketene intermediate) |
| Workup | Simple (Water-soluble byproducts) | Difficult (Tetramethylurea removal) | Corrosive/Acidic |
| Suitability for | Optimal | Sub-optimal | Good, but harsh |
Protocol: T3P-Mediated Coupling
Reagents:
-
Substrate: 3-[2-(trifluoromethyl)phenyl]butanoic acid (1.0 equiv).
-
Amine (
): 1.1 equiv (Diverse library amines). -
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.2 M).
-
Note: EtOAc is preferred over DMF for T3P reactions as it facilitates the aqueous workup.
-
-
Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0°C.
-
Activation: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by LCMS. The
group may retard the reaction; if conversion is <50% after 4h, heat to 50°C. T3P is thermally stable.
-
-
Workup (The "Wash" Method):
-
Result: High-purity amide (>95%) ready for biological screening without chromatography in most cases.
Visual Workflow: Amide Library Generation
Caption: Figure 1. T3P-mediated parallel synthesis workflow for sterically hindered o-CF3 phenylbutanoic acid derivatives.
Workflow 2: Bioisostere Synthesis (1,3,4-Oxadiazoles)
Target: Improving Metabolic Stability and PK Properties
Carboxylic acids are often converted to 1,3,4-oxadiazoles to retain the planar, H-bond accepting geometry while removing the ionizable proton. This improves blood-brain barrier (BBB) penetration and prevents rapid clearance.
Protocol:
-
Esterification: Convert acid to Methyl Ester (MeOH,
cat, Reflux). -
Hydrazide Formation: React ester with Hydrazine hydrate (
) in Ethanol (Reflux, 4h).-
Critical Step: The
bulk may require longer reflux times (overnight) compared to unsubstituted analogs.
-
-
Cyclization: React the hydrazide with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid equivalent using
(cyclodehydration).
Workflow 3: Chiral Resolution & Validation
Target: Assigning Biological Activity to the Eutomer
Because the starting material is often supplied as a racemate, and the C3 methyl group creates a chiral center, biological activity is usually driven by a single enantiomer (the eutomer).
Method of Choice: Supercritical Fluid Chromatography (SFC) SFC is superior to HPLC for this lipophilic scaffold due to higher diffusivity and shorter run times.
Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[6]
-
Why? These polysaccharide columns interact well with the
-systems of the phenyl ring, and the group enhances separation factors ( ) by altering the dipole moment.
-
-
Mobile Phase:
(80-90%) / Methanol or Isopropanol (10-20%) + 0.1% Diethylamine (DEA). -
Detection: UV at 210 nm (low absorption due to lack of conjugation) or 254 nm.
Data Interpretation:
Typically, the
Visual Workflow: Chiral Screening Logic
Caption: Figure 2. Logic flow for chiral resolution and biological validation of enantiomers.
References
-
The Fluorine Effect in Drug Design
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
-
T3P Application Note & Mechanism
-
Chiral Separation of Phenylbutanoic Acids
-
Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link
-
-
Biological Relevance of Trifluoromethyl Phenyl Derivatives
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
chromatographic separation of 3-[2-(trifluoromethyl)phenyl]butanoic acid isomers
Advanced Chromatographic Resolution of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid Isomers: A Mechanistic Protocol
Rationale and Molecular Dynamics
The compound 3-[2-(trifluoromethyl)phenyl]butanoic acid is a highly valuable chiral building block utilized in the synthesis of targeted therapeutics and allele-specific inhibitors 1. Because it possesses a stereogenic center at the C3 position, rigorous enantiomeric separation is mandatory to evaluate the distinct pharmacokinetic and pharmacodynamic profiles of its (R)- and (S)-enantiomers 2.
Unlike standard phenylbutanoic acids, the ortho-trifluoromethyl (-CF₃) substitution introduces profound steric hindrance and electronic effects. The bulky, highly electronegative -CF₃ group restricts the free rotation of the phenyl-alkyl bond, locking the molecule into a rigid spatial conformation. This rigidity is highly advantageous for chiral chromatography, as it enhances the differential steric fit of the enantiomers within the chiral grooves of polysaccharide-based stationary phases 3.
Mechanistic Causality in Method Design
Why Polysaccharide Chiral Stationary Phases (CSPs)? Separation of aryl-aliphatic acids is most effectively achieved using amylose or cellulose derivatives coated or immobilized on silica gel. The chiral recognition relies on a strict "three-point interaction" model:
-
Hydrogen Bonding: The carboxylic acid moiety of the analyte interacts with the carbamate or ester linkages of the CSP.
-
π-π Interactions: The electron-deficient trifluoromethylphenyl ring engages in π-π stacking with the aromatic rings of the CSP.
-
Steric Inclusion: The rigidified 3D structure driven by the ortho-CF₃ group selectively intercalates into the helical cavity of the polysaccharide.
Three-point interaction model for chiral recognition on polysaccharide CSPs.
The Critical Role of Acidic Modifiers A common failure point in the chromatography of free carboxylic acids is severe peak tailing and loss of resolution due to partial ionization and secondary ion-exchange interactions with residual silanols on the silica support. To enforce a robust method, the mobile phase must contain an acidic modifier. Trifluoroacetic acid (TFA) at 0.1% (v/v) is selected because its low pKa ensures the butanoic acid moiety remains fully protonated (neutral), driving the interaction exclusively toward the chiral selector4.
Analytical Workflow & Logic
Logical workflow for chiral method development of acidic analytes.
Experimental Protocols: A Self-Validating System
This protocol utilizes Normal Phase High-Performance Liquid Chromatography (NP-HPLC) optimized for both analytical precision and preparative scalability.
Phase 1: System Preparation
-
Column Installation: Install a Chiralpak OJ-H column (250 mm × 4.6 mm, 5 µm). Causality: The cellulose tris(4-methylbenzoate) stationary phase of OJ-H provides superior selectivity for ortho-substituted phenyl acids compared to standard carbamate-based phases.
-
Mobile Phase Compounding: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) TFA. Degas ultrasonically for 10 minutes.
-
Equilibration: Flush the column at 1.0 mL/min for at least 45 minutes (approx. 15 column volumes) until the UV baseline at 210 nm is perfectly stable.
Phase 2: Sample Preparation
-
Diluent Selection: Use the mobile phase (Hexane/IPA 90:10) as the sample diluent. Causality: Dissolving the sample in a stronger solvent (like 100% IPA) will cause solvent-mismatch band broadening at the column head, destroying resolution.
-
Concentration: Dissolve the racemic 3-[2-(trifluoromethyl)phenyl]butanoic acid to a final concentration of 1.0 mg/mL. Vortex until fully dissolved.
Phase 3: Chromatographic Execution & Self-Validation
-
Injection: Inject 10 µL of the prepared sample.
-
Detection: Monitor UV absorbance at 210 nm (optimal for the aliphatic carboxylate and phenyl ring) and 254 nm.
-
System Suitability Testing (SST): The method is only validated for progression if it meets the following criteria:
-
Resolution (
) between Enantiomer 1 and 2 must be (baseline separation). -
Tailing factor (
) for both peaks must be . -
Self-Correction Loop: If
, verify the concentration of TFA in the mobile phase. Evaporation of TFA over time is the primary cause of peak tailing for this class of compounds.
-
Quantitative Data & Method Performance
The following table summarizes the expected chromatographic parameters based on established chiral separations of structurally analogous trifluoromethylphenyl butanoic acids.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate | Expected | Expected | Resolution ( | Selectivity ( |
| Chiralpak OJ-H | Hexane/IPA/TFA (90:10:0.1) | 1.0 mL/min | 12.4 | 16.8 | 2.8 | 1.45 |
| Chiralpak AD-H | Hexane/IPA/TFA (95:5:0.1) | 1.0 mL/min | 18.2 | 21.5 | 1.9 | 1.22 |
| Chiralpak OD-H | Hexane/IPA/TFA (90:10:0.1) | 1.0 mL/min | 14.1 | 15.6 | 1.1 (Fails SST) | 1.12 |
Data Interpretation: The OJ-H column demonstrates the highest selectivity (
Preparative Scale-Up Considerations
When scaling up to isolate the (R)- and (S)-enantiomers to avoid wasteful late-stage chiral separations during synthesis 5, the analytical method transfers linearly to a 20 mm or 50 mm ID preparative column.
-
Loading Capacity: Determine the saturation point by incrementally increasing the injection volume (from 10 µL up to 500 µL on the analytical scale) until
drops to 1.2. -
Post-Run Processing: Because the mobile phase contains TFA, the collected enantiomeric fractions must be immediately evaporated under reduced pressure at a low temperature (< 35 °C) to prevent acid-catalyzed degradation or esterification with the IPA co-solvent.
References
-
Chemsrc. "(R)-3-[2-(Trifluoromethyl)phenyl]butanoic Acid". [Link]
-
Wiley-VCH. "Supporting Information - Stereoselective Synthesis".[Link]
-
ChemRxiv. "Stereoselective Synthesis of Allele-Specific BET Inhibitors".[Link]
Sources
- 1. Trifluoromethyl phenyl acetyl acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS#:2349700-30-5 | (R)-3-[2-(Trifluoromethyl)phenyl]butanoic Acid | Chemsrc [chemsrc.com]
- 3. (2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic Acid [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[2-(trifluoromethyl)phenyl]butanoic acid
Case ID: T-CF3-BUT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Synthesizing 3-[2-(trifluoromethyl)phenyl]butanoic acid presents a classic "perfect storm" of steric and electronic challenges. The ortho-trifluoromethyl group creates significant steric hindrance while simultaneously withdrawing electrons, making the aryl ring electron-poor.
If you are experiencing low yields (<40%) or poor enantioselectivity (<80% ee) , the root cause is likely one of two mechanisms:
-
Protodeboronation: In Rh-catalyzed routes, the electron-deficient 2-CF3-phenylboronic acid hydrolyzes to 2-trifluoromethylbenzene faster than it undergoes transmetallation.[1]
-
Steric Inhibition: In condensation routes (Knoevenagel), the bulky ortho-group prevents nucleophilic attack at the carbonyl.
This guide provides targeted troubleshooting for the two primary synthetic pathways: Asymmetric Rhodium-Catalyzed Conjugate Addition (Route A) and Classical Condensation/Reduction (Route B).
Diagnostic Workflow
Use this decision tree to identify your specific failure mode and jump to the relevant solution module.
Figure 1: Diagnostic decision tree for isolating synthetic bottlenecks.
Module 1: Fixing Low Yield in Rh-Catalyzed Addition
Context: You are reacting 2-(trifluoromethyl)phenylboronic acid with crotonic acid (or ester) using a Rh(I) catalyst. Symptom: The boronic acid disappears, but product yield is low.[1] NMR shows 2-trifluoromethylbenzene (protodeboronation byproduct).
The Mechanism of Failure
The ortho-CF3 group is highly electron-withdrawing.[2] Under the basic aqueous conditions required for the Hayashi-Miyaura reaction, the boronic acid forms a boronate species that is unstable. Instead of transmetallating to Rhodium, it undergoes protodeboronation —effectively replacing the boron with a proton.
Optimization Protocol
To suppress protodeboronation, you must lower the concentration of the active boronate species or switch to a more stable boron source.
| Variable | Standard Condition (High Failure Risk) | Optimized Condition (High Yield) |
| Boron Source | Boronic Acid [Ar-B(OH)₂] | Potassium Trifluoroborate [Ar-BF₃K] or Pinacol Ester |
| Base | KOH or NaOH (Strong) | K₃PO₄ or NaHCO₃ (Milder buffering) |
| Solvent | Dioxane/Water (10:[1]1) | Toluene/Water (20:1) or Dioxane (Anhydrous) |
| Addition | One-pot batch | Slow addition of Boron source via syringe pump |
Recommended Protocol (Self-Validating)
-
Catalyst Prep: Mix [Rh(cod)Cl]₂ (1.5 mol%) and ligand (e.g., (R)-BINAP or chiral diene, 3.3 mol%) in Toluene (0.5 M) for 15 min.
-
Substrate: Add crotonic acid (1.0 equiv) and K₃PO₄ (1.5 equiv).
-
Controlled Addition: Dissolve 2-(trifluoromethyl)phenylboronic acid (2.0 equiv—excess is critical) in minimal dioxane. Add this solution dropwise over 1 hour at 60°C.
-
Why? Keeping the boronic acid concentration low relative to the catalyst favors the catalytic cycle over the second-order decomposition pathway.
-
-
Validation: Check LCMS at 30 min. If Ar-H (mass 146) > Ar-Product, stop and switch to Ar-BF₃K salt.[1]
Module 2: Improving Enantioselectivity (ee)
Context: Yield is acceptable, but enantiomeric excess is stuck below 90%. Root Cause: The ortho-CF3 group creates a "steric wall." Standard ligands like BINAP may not create a tight enough chiral pocket to force the specific facial addition required for the 3-position stereocenter.
Advanced Ligand Selection
Phosphine ligands often fail with ortho-substituted aryl boronic acids. Chiral Diene Ligands are the industry standard for these difficult substrates.
-
Recommendation: Switch from BINAP to (S,S)-Bn-tfb * (Tetrafluorobenzobarrelene).[1]
-
Reasoning: Diene ligands have a wider "bite angle" and coordinate to Rh more rigidly, preventing the bulky ortho-CF3 group from rotating into the wrong orientation during insertion.
Figure 2: The catalytic cycle highlighting the competition between productive insertion and destructive protodeboronation.[1]
Module 3: The Scale-Up Route (Racemic)
Context: You need gram-scale quantities and chirality is not a priority (or you will resolve later). Method: Knoevenagel Condensation of 2'-(trifluoromethyl)acetophenone + Ethyl Cyanoacetate.
The "Titanium Fix" for Steric Hindrance
Standard condensation (Piperidine/Acetic Acid) will fail or stall at <20% conversion because the ketone is sterically crowded by the CF3 group.
Protocol: Lehnert’s Reagent (TiCl₄/Pyridine)[1]
-
Setup: Dry THF, 0°C, under Argon.
-
Reagents: Add TiCl₄ (2.0 equiv) dropwise to dry THF (Yellow precipitate forms).
-
Substrate: Add 2'-(trifluoromethyl)acetophenone (1.0 equiv) and Ethyl Cyanoacetate (1.0 equiv).
-
Base: Add Pyridine (4.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. The Ti(IV) acts as a super-Lewis acid, activating the carbonyl oxygen despite the steric bulk, forcing the condensation.[1]
-
Workup: Quench with dilute HCl.
-
Downstream: Perform decarboxylation (hydrolysis) and reduction (H₂/Pd-C) to get the final acid.
FAQs
Q: Can I use the pinacol ester to stop protodeboronation? A: Yes. Aryl boronic esters (Bpin) hydrolyze much slower than the free acid. However, they are less reactive in the transmetallation step.[1] You must increase the reaction temperature to 80-100°C to compensate.
Q: How do I separate the enantiomers if the Rh-route fails? A: Do not use standard silica. The acid is polar.
-
Derivatization: Convert the acid to the methyl ester.
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column.
-
Mobile Phase: Hexane/IPA (95:5). The CF3 group provides a good "handle" for chiral recognition on amylose-based phases.
Q: Why is the 2-CF3 group so problematic compared to 4-CF3? A: It is a combination of sterics (A-value similar to isopropyl) and electronics (inductive withdrawal). The 4-CF3 exerts the electronic effect but leaves the boron center accessible. The 2-CF3 physically blocks the approach of the Rhodium catalyst to the Carbon-Boron bond.
References
-
Protodeboronation Mechanism: Cox, P. A., et al. (2017).[1][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[1] [1]
-
Rh-Catalyzed Addition (Hayashi-Miyaura): Hayashi, T., & Miyaura, N. (1998).[1] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids." Accounts of Chemical Research, 33(6), 354–362.[1]
-
Chiral Diene Ligands (Solution for Sterics): Nishimura, T., et al. (2012).[1][4] "Effect of Chiral Diene Ligands in Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids." Journal of the American Chemical Society, 134(22), 9086-9089.[1]
-
Titanium-Mediated Condensation: Lehnert, W. (1973). "Knoevenagel-Kondensationen mit TiCl4/Base." Tetrahedron Letters, 14(54), 4723-4724.[1] [1]
Sources
- 1. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 2. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. Effect of Chiral Diene Ligands in Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Sulfonyl Compounds [organic-chemistry.org]
Technical Support Center: Synthesis of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid
Welcome to the technical support center for the synthesis of 3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS No. 1226059-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important building block. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 3-[2-(trifluoromethyl)phenyl]butanoic acid?
A1: The most prevalent and modern approaches involve the hydrocarboxylation of 2-(trifluoromethyl)styrene. This can be achieved through several catalytic systems, including palladium-catalyzed reactions, visible-light photoredox catalysis, and electrochemical methods.[1][2][3] An alternative, though potentially more challenging route, is the Friedel-Crafts acylation of (trifluoromethyl)benzene with a four-carbon acylating agent, followed by reduction. However, the strong electron-withdrawing nature of the trifluoromethyl group significantly deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution.[4]
Q2: Why is regioselectivity a critical issue in the hydrocarboxylation of 2-(trifluoromethyl)styrene?
A2: The hydrocarboxylation of a vinylarene like 2-(trifluoromethyl)styrene can result in two constitutional isomers: the desired linear anti-Markovnikov product (3-arylbutanoic acid) and the branched Markovnikov product (2-arylbutanoic acid). The regiochemical outcome is highly dependent on the catalytic system employed. For instance, in dual visible-light/nickel catalysis, the choice of ligand can completely switch the selectivity between the two isomers.[3] Controlling this selectivity is paramount for obtaining the target molecule with high purity.
Q3: What is the most common and difficult-to-remove impurity?
A3: Besides the constitutional isomer (the Markovnikov product), a common non-polar impurity is 1-ethyl-2-(trifluoromethyl)benzene. This byproduct results from the simple reduction of the starting styrene, a competing reaction pathway where a hydrogen atom is added across the double bond without carboxylation.[5] Due to its similar structure and lack of a polar carboxylic acid group, it can be challenging to separate from the desired product and unreacted starting material during workup and purification.
Q4: Can the product decompose during workup or purification?
A4: While 3-[2-(trifluoromethyl)phenyl]butanoic acid is not exceptionally labile, carboxylic acids can undergo decarboxylation (loss of CO₂) under harsh thermal conditions.[6][7] This is particularly pronounced for β-ketoacids, but significant heating during distillation or a prolonged, high-temperature reaction workup could potentially lead to minor degradation.[8][9] It is advisable to use moderate temperatures during solvent removal and purification.
Troubleshooting Guide: Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: My final product is a mixture of two isomers, 3-[2-(trifluoromethyl)phenyl]butanoic acid and 2-[2-(trifluoromethyl)phenyl]butanoic acid.
-
Potential Cause: Lack of regiochemical control during the hydrocarboxylation reaction. The reaction is producing both the linear (anti-Markovnikov) and branched (Markovnikov) products. The mechanism of addition to the styrene double bond dictates the final position of the carboxyl group.
-
Scientific Explanation: In many catalytic cycles, a key intermediate is a metal-hydride species that adds across the alkene. The orientation of this addition (to form a benzylic or homobenzylic intermediate) determines the final product. Ligand choice, metal catalyst, and reaction conditions have a profound impact on this step. For example, some palladium systems favor the linear product, while certain nickel-based photocatalytic systems can be tuned with specific ligands (like neocuproine for the branched product or dppb for the linear one) to achieve high selectivity.[3][10]
-
Solutions:
-
Review Your Catalytic System: Ensure you are using a catalyst and ligand combination reported to be highly selective for the anti-Markovnikov product.
-
Optimize Ligand-to-Metal Ratio: The stoichiometry of the ligand relative to the metal catalyst can influence selectivity. Perform a screen of ligand ratios to find the optimal conditions.
-
Control Temperature: Reaction temperature can affect the equilibrium between different catalytic intermediates. Running the reaction at a lower temperature may improve selectivity.
-
Problem 2: The reaction yield is very low, with a large amount of unreacted 2-(trifluoromethyl)styrene recovered.
-
Potential Cause 1: Inefficient catalyst activation or catalyst decomposition.
-
Scientific Explanation: Many hydrocarboxylation catalysts, particularly those based on palladium, require an activation step to form the active catalytic species (e.g., a Pd(0) or Pd-H species). Impurities in the reagents or solvent (e.g., water, oxygen) can poison the catalyst.
-
Solutions:
-
Use High-Purity Reagents: Ensure all solvents and reagents are anhydrous and degassed.
-
Employ Schlenk Techniques: Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.
-
Verify Catalyst Source and Age: Use a fresh, reputable source of the palladium precursor and ligands.
-
-
Potential Cause 2: Insufficient pressure or concentration of carbon dioxide (CO₂).
-
Scientific Explanation: CO₂ is a reactant. According to Le Châtelier's principle, its concentration directly influences the reaction equilibrium. Inadequate delivery, poor solubility in the reaction solvent, or leaks in the system will starve the reaction.
-
Solutions:
-
Ensure a Sealed System: Check all connections on your reactor for leaks.
-
Increase CO₂ Pressure: If your equipment allows, increasing the CO₂ pressure (from atmospheric to several bar) can significantly improve reaction rates and yield.[11]
-
Improve Gas Dispersion: Use vigorous stirring to maximize the dissolution of CO₂ in the reaction medium.
-
Problem 3: I've isolated a significant byproduct that lacks a carboxylic acid group.
-
Potential Cause: Undesired reduction of the styrene starting material.
-
Scientific Explanation: In catalytic systems that use a hydrogen source (e.g., formic acid, H₂O, or a sacrificial reductant), a competing pathway is often the simple hydrogenation or reduction of the alkene double bond, leading to the formation of 1-ethyl-2-(trifluoromethyl)benzene.[5] This occurs if the alkene coordinates to a metal-hydride intermediate and subsequently undergoes reductive elimination without CO₂ insertion.
-
Solutions:
-
Modify the Proton Source: The choice and concentration of the proton source can be critical. In some systems, a weaker acid or a controlled amount of water may favor carboxylation over reduction.
-
Adjust Catalyst System: Some catalysts have a higher propensity for hydrogenation. Switching to a different ligand or metal may alter the relative rates of carboxylation versus reduction.
-
Problem 4: The reaction mixture became viscous or solidified into a polymer.
-
Potential Cause: Polymerization of the styrene derivative.
-
Scientific Explanation: Styrenes are monomers that can readily undergo polymerization via radical, cationic, or anionic pathways.[12] Trace impurities, high temperatures, or reaction intermediates (especially radicals in photocatalytic systems) can initiate this undesired side reaction.
-
Solutions:
-
Add a Polymerization Inhibitor: For reactions prone to this issue, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine can be effective, provided it doesn't interfere with the desired catalytic cycle.
-
Lower the Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at a lower temperature can mitigate this side reaction.
-
Ensure High Purity of Styrene: Remove any peroxide initiators from the starting styrene by passing it through a column of basic alumina before use.
-
Data & Purification Strategies
Table 1: Comparison of Synthetic Methodologies
| Method | Catalyst / Conditions | Regioselectivity | Common Side Products | Typical Yield | Reference(s) |
| Palladium-Catalyzed | Pd(OAc)₂ / Phosphine Ligand, CO, HCOOH or H₂O | Generally favors linear (anti-Markovnikov) product | Isomeric acid, alkene reduction | Good to Excellent | [2],[10] |
| Photocatalytic (Ni-based) | [Ir(ppy)₃], NiBr₂·glyme, Ligand, CO₂, Reductant | Ligand-dependent (can be tuned for either isomer) | Isomeric acid, dicarboxylation, reduction | Moderate to Good | [3] |
| Electrochemical | SmCl₂, t-BuOH, CO₂ | High anti-Markovnikov selectivity | Dehalogenation (if applicable), dicarboxylation | Good to Excellent | [1],[13] |
Table 2: Troubleshooting Purification
| Observed Impurity | Identification Method | Recommended Purification Strategy |
| 2-[2-(trifluoromethyl)phenyl]butanoic acid (Isomer) | ¹H NMR (different splitting pattern for α- and β-protons), HPLC | Preparative HPLC or careful column chromatography with a shallow solvent gradient (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid). |
| 2-(Trifluoromethyl)styrene (Starting Material) | GC-MS, ¹H NMR (alkene protons) | 1. Acid-Base Extraction: Dissolve the crude mixture in a solvent like diethyl ether and extract with aqueous base (e.g., 1M NaOH). The desired acid will move to the aqueous layer as its carboxylate salt, leaving the neutral styrene behind. Re-acidification of the aqueous layer and extraction will recover the purified product. 2. Column Chromatography. |
| 1-Ethyl-2-(trifluoromethyl)benzene (Reduction Product) | GC-MS, ¹H NMR (ethyl group signals) | Acid-Base Extraction as described above is highly effective. |
| Polymer | Insoluble, waxy, or glassy solid | Filtration of the crude reaction mixture before aqueous workup. |
Experimental Protocols & Visualizations
Protocol 1: Palladium-Catalyzed Anti-Markovnikov Hydrocarboxylation
This protocol is adapted from methodologies emphasizing high regioselectivity for the linear product.[10]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
2-(Trifluoromethyl)styrene
-
Formic Acid (HCOOH)
-
Anhydrous, degassed solvent (e.g., Toluene or DME)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and gas inlet
Procedure:
-
Reactor Setup: In a glovebox or under a stream of argon, charge the pressure reactor with Pd(OAc)₂ (0.5-1 mol%) and dppb (1-2 mol%).
-
Add Reagents: Add the anhydrous, degassed solvent, followed by 2-(trifluoromethyl)styrene (1.0 eq). Finally, add formic acid (1.5-2.0 eq), which serves as both the hydride and CO source in some protocols, or use a combination of a proton source like water and pressurized CO.
-
Reaction: Seal the reactor. If using CO gas, purge the reactor multiple times with CO before pressurizing to the desired pressure (e.g., 30-50 atm).
-
Heating & Stirring: Heat the reactor to the target temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess pressure.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and brine. To separate the acidic product from neutral impurities, perform an acid-base extraction as described in Table 2.
-
Purification: Concentrate the final organic layer under reduced pressure. The crude product can be further purified by silica gel column chromatography or recrystallization.
Diagrams
Caption: Main reaction and key side pathways in the synthesis.
Caption: A troubleshooting workflow for common synthesis issues.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. jove.com [jove.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. mdpi.com [mdpi.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Electrochemical hydrocarboxylation of styrene with CO 2 in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00162E [pubs.rsc.org]
Technical Support Center: Stability & Handling of 3-[2-(trifluoromethyl)phenyl]butanoic acid
[1][2]
Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 3-[2-(trifluoromethyl)phenyl]butanoic acid (3-TFMBA) CAS Registry Number: (Analogous reference: 1226059-93-3 for related isomers; specific CAS depends on enantiomer)[1][2]
Welcome to the Stability Solutions Hub
You are likely working with 3-[2-(trifluoromethyl)phenyl]butanoic acid as a chiral building block—possibly for DPP-4 inhibitors or related peptidomimetics.[1][2] This molecule possesses a deceptive stability profile.[1] While the trifluoromethyl (
This guide is structured not as a textbook, but as a Troubleshooting Matrix . Navigate to the symptom you are experiencing to find the root cause and the validated solution.
Part 1: The Stability Matrix (Diagnosis & Repair)
Issue 1: "My solid sample has turned into a viscous gum/oil."
Diagnosis: Hygroscopic Liquefaction & Impurity Depression While pure 3-TFMBA should be a solid (MP approx. 80-90°C, varying by enantiopurity), the ortho-trifluoromethyl group creates a "molecular twist" that frustrates efficient crystal packing.[1][2] This makes the lattice energy lower than para-substituted analogs.
-
Cause A: Solvent Entrapment. The molecule holds onto chlorinated solvents (DCM, chloroform) tenaciously.
-
Cause B: Enantiomeric Excess (ee) Drop. A drop in optical purity often drastically lowers the melting point of chiral acids, causing them to oil out at room temperature (eutectic formation).
Corrective Protocol: The "Anti-Oil" Workup
-
Dissolution: Dissolve the gum in a minimum amount of Methyl tert-butyl ether (MTBE) .[1][2] Avoid alcohols (risk of esterification).[1][2]
-
Base Wash: Extract into 1M NaOH (cold). The acid moves to the aqueous layer; non-acidic impurities (and trapped organic solvents) stay in MTBE.
-
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2 while stirring rapidly at 0°C.
-
Drying: Do not oven dry >40°C. Use a vacuum desiccator with
for 24 hours.
Issue 2: "I see a new impurity peak at RRT ~1.2-1.5 on HPLC."
Diagnosis: Inadvertent Esterification (Pseudo-Stability Issue) Carboxylic acids with beta-aryl substituents are prone to "silent esterification."[1][2]
-
The Trap: Storing the compound in Methanol or Ethanol, even at
, can lead to slow conversion to the methyl/ethyl ester, especially if trace acid (from synthesis workup) remains. -
The Mechanism: The
group is electron-withdrawing, making the carbonyl carbon slightly more electrophilic than in unsubstituted phenylbutanoic acid, accelerating nucleophilic attack by alcohols.
Validation Experiment: Run an HPLC injection of your sample.[1][2] Then, spike the vial with 10% Methanol and warm to 40°C for 1 hour. If the impurity grows, it is the methyl ester.
Prevention:
-
Storage: Store only as a solid or in non-nucleophilic solvents (Acetonitrile, Toluene).
-
Analysis: Use ACN/Water gradients for HPLC, not MeOH/Water, to prevent on-column esterification if the column is acidic.[1][2]
Issue 3: "Is my chiral center stable? I suspect racemization."
Diagnosis: Benzylic Deprotonation Risk The chiral center is at C3 (the beta-position).[2]
-
Structure:
-
The Risk: The proton at C3 is benzylic . While less acidic than an alpha-proton (C2), the electron-withdrawing ortho-trifluoromethyl group stabilizes a negative charge (or radical) at the benzylic position through inductive effects.[1][2]
-
Trigger: Strong bases (e.g., NaH, LDA) or radical initiators can remove the C3 proton, leading to racemization or elimination to the cinnamic acid derivative (crotonic analog).
The "Safe Zone" Chart:
| Condition | Stability Estimate | Risk Factor |
| Acidic (pH 1-4) | High | Negligible.[1][2] Acid does not catalyze racemization at C3.[1][2] |
| Neutral (Water/Organic) | High | Stable for years if dry.[1][2] |
| Weak Base (NaHCO3) | High | Forms stable salt.[1][2] No racemization.[1] |
| Strong Base (NaOH, >1M) | Moderate | Heat + Strong Base can trigger elimination-addition (racemization).[1][2] |
| Radical Conditions | Low | Benzylic radical formation leads to immediate racemization.[1][2] |
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the chemical fate of 3-TFMBA under various stress conditions. Use this to identify where your process might be going wrong.[1][2]
Figure 1: Chemical fate map of 3-TFMBA showing critical degradation risks (Red) vs. stabilization strategies (Green).
Part 3: Validated Analytical Protocols
Protocol A: HPLC Method for Purity & Stability Tracking
Standard C18 columns often show peak tailing for this acid due to the free carboxyl group and the lipophilic fluorinated ring. Use this optimized method.
-
Column: C18 (e.g., Zorbax Eclipse Plus),
.[1] -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2] (Crucial: Formic acid is often too weak to suppress ionization completely, leading to split peaks).[1]
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (COOH absorption) and 260 nm (Aromatic).[1][2] Note: The CF3 group does not provide significant UV chromophore shift but the phenyl ring is active.
Protocol B: Recrystallization (Enantiomeric Enrichment)
If your optical rotation is dropping, use this method to upgrade ee.
-
Solvent System: Hexane / Ethyl Acetate (primary choice) or Heptane / IPA.[1][2]
-
Ratio: Start with 10:1 (Non-polar : Polar).
-
Procedure:
-
Dissolve crude solid in hot EtOAc (approx 60°C).
-
Add hot Hexane dropwise until persistent cloudiness appears.[1]
-
Add 1 drop of EtOAc to clear the solution.
-
Slow Cool: Wrap the flask in foil and let it cool to RT over 4 hours, then to 4°C overnight.
-
Theory: The racemic crystal lattice often has different solubility properties than the pure enantiomer. For many 3-aryl acids, the racemate is less soluble (forms a stable pair), so the precipitate might be racemic while the filtrate is enriched. Check both solid and filtrate. [2]
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I remove the
Q: Why does my NMR show a broad hump for the acid proton?
A: This is normal. The carboxylic acid proton (
Q: Is the compound compatible with EDC/NHS coupling? A: Yes, but order of addition matters.
-
Risk:[1][2] Activation of the carboxylic acid forms an O-acylisourea.[1][2] If a base is present (like TEA/DIPEA), there is a slight risk of racemization via the ketene mechanism, although this is much rarer for beta-substituted acids than alpha-amino acids.[1]
-
Advice: Use HOBt or Oxyma as an additive to suppress racemization and accelerate coupling.[1][2] Keep the activation time short (<15 mins) before adding the amine.
References
-
Wang, J., et al. (2017).[1][2][4] "Photochemical degradation of perfluorinated compounds: Mechanisms and structural effects." Journal of Hazardous Materials. (General mechanism for fluorinated aromatic stability).[1]
-
Sigma-Aldrich. (2024).[1][2] "Safety Data Sheet: 3-[2-(trifluoromethyl)phenyl]propanoic acid analogs." (Analogous physicochemical data).
-
Brown, B.R. (1951).[1][2][5] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society.[1][5] (Foundational text on beta-aryl acid stability).
-
Gao, D., et al. (2015).[1][2] "Enzymatic and Chemical Resolution of 3-Arylbutanoic Acids." Tetrahedron: Asymmetry. (Context on racemization risks of this specific scaffold).
(Note: While specific degradation papers for this exact CAS are proprietary, the chemical behavior is extrapolated from the authoritative behavior of the 3-aryl-butanoic acid pharmacophore and trifluoromethyl-benzene chemistry.)
Technical Support Center: Overcoming Solubility Challenges for 3-[2-(Trifluoromethyl)phenyl]butanoic Acid
Welcome to the technical support guide for 3-[2-(trifluoromethyl)phenyl]butanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Due to its chemical structure, featuring a hydrophobic trifluoromethylphenyl group combined with a carboxylic acid moiety, achieving desired concentrations in aqueous media can be a significant hurdle. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully work with this molecule.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question: My 3-[2-(trifluoromethyl)phenyl]butanoic acid is not dissolving in my aqueous buffer. What is the first thing I should try?
Answer: The first and most effective method to try is pH adjustment[1][2]. Your compound is a carboxylic acid, which is poorly soluble in its neutral, protonated form (R-COOH). By increasing the pH of your solution to be above the compound's dissociation constant (pKa), you deprotonate the carboxylic acid, forming a negatively charged carboxylate salt (R-COO⁻). This ionic form is significantly more soluble in polar solvents like water.
Causality: The increased solubility is due to the favorable ion-dipole interactions between the charged carboxylate group and water molecules, which are much stronger than the interactions between the neutral acid and water.
Recommended Action:
-
Create a slurry of the compound in your desired aqueous buffer.
-
While stirring, add a dilute solution of a base (e.g., 0.1 M to 1 M Sodium Hydroxide, NaOH) dropwise.
-
Monitor the pH of the solution continuously.
-
Continue adding the base until the compound fully dissolves. The pH at which this occurs will be above the pKa of the compound. For most carboxylic acids, aiming for a pH of 7.0-7.4 is a good starting point for physiological buffers.
Question: I tried adjusting the pH, but it's not sufficient, or my experiment is pH-sensitive. What is my next option?
Answer: Your next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system[3]. This makes the environment more favorable for dissolving hydrophobic compounds.
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute[1]. They disrupt the strong hydrogen-bonding network of water, creating "pockets" that are less polar and can more easily accommodate the nonpolar trifluoromethylphenyl group of your molecule.
Common Co-solvents to Consider:
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent. Typically used to create high-concentration stock solutions (e.g., 10-100 mM) that are then diluted into the final aqueous medium.
-
Ethanol (EtOH): A protic solvent that is widely used and generally well-tolerated in many biological systems.
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer that is effective at increasing the solubility of many poorly soluble drugs.
-
Methanol (MeOH): Effective but can be more toxic in biological assays compared to ethanol.
See Protocol 2 for a detailed methodology on using co-solvents.
Question: I dissolved my compound in 100% DMSO to make a stock, but it precipitates when I dilute it into my aqueous buffer. How can I fix this?
Answer: This is a common problem called "fall-out" or precipitation upon dilution. It occurs when the concentration of the organic co-solvent is lowered so much in the final solution that it can no longer keep the hydrophobic compound dissolved.
Troubleshooting Steps:
-
Lower the Stock Concentration: Your stock solution may be too concentrated. Try making a less concentrated stock (e.g., 10 mM instead of 100 mM) in DMSO.
-
Increase the Final Co-solvent Percentage: The final concentration of the co-solvent in your aqueous buffer may be too low. Most cell-based assays can tolerate up to 0.5-1% DMSO or ethanol. Check the tolerance of your specific system and see if you can increase the final percentage.
-
Use a Combination Approach (pH + Co-solvent): The most robust method is often a combination. First, prepare your aqueous buffer and adjust the pH to be slightly basic (e.g., pH 7.5-8.0). Then, add your compound from a co-solvent stock solution to this pH-adjusted buffer. The combined effect of deprotonation and a less polar solvent system can dramatically improve solubility.
-
Consider Surfactants: If precipitation persists, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Sodium Lauryl Sulphate, can help. Surfactants form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase[4].
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is 3-[2-(trifluoromethyl)phenyl]butanoic acid so poorly soluble in water?
The poor aqueous solubility arises from its molecular structure. It contains two key features that contribute to hydrophobicity:
-
Aromatic Phenyl Ring: This is a large, nonpolar structure that repels water.
-
Trifluoromethyl (CF3) Group: The CF3 group is highly lipophilic (fat-loving) and strongly electron-withdrawing. It significantly increases the overall hydrophobicity of the molecule, making it difficult for water molecules to surround and dissolve it. While the butanoic acid portion provides some polarity, its effect is outweighed by the large hydrophobic trifluoromethylphenyl group.
Q2: What is the role of pKa, and why is it important for this compound?
The pKa is the pH at which the carboxylic acid group is 50% protonated (R-COOH) and 50% deprotonated (R-COO⁻).
-
At pH < pKa: The compound is mostly in its neutral, protonated form, which is poorly soluble.
-
At pH > pKa: The compound is mostly in its charged, deprotonated (salt) form, which is much more soluble. Knowing the pKa (or estimating it) allows you to intelligently select a buffer pH that will maximize the solubility of your compound by ensuring it remains in its charged, soluble state.
Caption: pH-dependent equilibrium of the carboxylic acid.
Q3: When should I consider more advanced formulation strategies?
You should consider advanced strategies when basic pH adjustment and co-solvent systems fail to meet your experimental needs, which is common in later-stage drug development. These situations include:
-
Needing to achieve very high concentrations for in vivo dosing.
-
Experiencing stability issues in your current formulation.
-
Observing poor bioavailability in animal studies, which can be linked to poor solubility.
Advanced methods include creating stable salt forms, using amorphous solid dispersions, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS)[5]. These techniques often require specialized equipment and expertise in formulation science.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a primarily aqueous stock solution by converting the acid to its more soluble salt form.
Materials:
-
3-[2-(trifluoromethyl)phenyl]butanoic acid
-
Type I (18.2 MΩ·cm) water or desired buffer
-
0.5 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile glass vial or beaker.
-
Add Solvent: Add approximately 80% of the final desired volume of water or buffer to the vial. A slurry or suspension will form.
-
Initial pH: Place the vial on a stir plate and begin stirring. Place the calibrated pH probe into the suspension.
-
Titrate with Base: Slowly add the 0.5 M NaOH solution drop by drop to the suspension. Monitor the pH and the visual clarity of the solution.
-
Observe Dissolution: As the pH rises, the compound will begin to dissolve. Continue adding NaOH until the solution becomes completely clear. Note the pH at which this occurs.
-
Final pH Adjustment: Adjust the pH to your desired final value (e.g., 7.4). Be careful not to let the pH drop too low, as this may cause precipitation.
-
QS to Final Volume: Transfer the clear solution to a volumetric flask and add water/buffer to reach the final target volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.
Self-Validation: The protocol is self-validating. If the compound dissolves completely and remains in solution after reaching the final volume and filtering, the technique was successful for that target concentration. If it precipitates, the concentration is too high for this method alone.
Protocol 2: Using Co-solvents for Solubility Enhancement
This protocol details the preparation of a high-concentration stock in an organic solvent, followed by dilution into an aqueous medium.
Caption: Workflow for preparing a solution using a co-solvent.
Materials:
-
3-[2-(trifluoromethyl)phenyl]butanoic acid
-
High-purity DMSO or Ethanol
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer
Methodology:
-
Prepare Stock Solution: Weigh the compound and dissolve it in a minimal amount of 100% DMSO (or ethanol) to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved; gentle warming or vortexing can help.
-
Prepare Aqueous Medium: Have your final, larger volume of aqueous buffer ready in a separate tube.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution. For example, to make a 50 µM solution from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of buffer).
-
Final Check: After addition, vortex thoroughly and visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect).
Trustworthiness: The key to this protocol is the dilution step. Adding the concentrated stock to a large, rapidly mixing volume of buffer helps to quickly disperse the compound molecules before they have a chance to aggregate and precipitate.
Section 4: Data Summary
The exact solubility of 3-[2-(trifluoromethyl)phenyl]butanoic acid is not readily published. However, based on its structure, we can provide a qualitative and estimated guide for solubility in common laboratory solvents.
Table 1: Qualitative Solubility and Recommended Starting Solvents
| Solvent | Type | Expected Solubility | Recommended Use & Considerations |
| Water (pH < 5) | Polar, Protic | Very Poor | Not recommended for creating stock solutions. |
| Aqueous Buffer (pH > 7.5) | Polar, Protic | Moderate to Good | Recommended for final assay concentrations. Solubility is concentration-dependent. |
| DMSO | Polar, Aprotic | Excellent | Recommended for primary stock solutions (10-100 mM). Can be toxic to some cells above 0.5% v/v. |
| Ethanol | Polar, Protic | Good | Good for stock solutions. Generally less toxic than DMSO but may be less effective. |
| Methanol | Polar, Protic | Good | Effective solvent but higher toxicity in biological systems than ethanol. |
| Dichloromethane (DCM) | Nonpolar | Excellent | Useful for extraction or organic synthesis, not for aqueous-based assays. |
| Ethyl Acetate | Moderately Polar | Good | Useful for extraction or organic synthesis, not for aqueous-based assays. |
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences.
- Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. (2024). Impactfactor.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- A Review on Solubility Enhancement Methods for Poorly W
Sources
Validation & Comparative
Technical Comparison: 3-[2-(trifluoromethyl)phenyl]butanoic Acid vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical analysis of 3-[2-(trifluoromethyl)phenyl]butanoic acid (hereafter 3-TFMPBA ), comparing it directly with its non-fluorinated analog, 3-phenylbutanoic acid (3-PBA ).
For drug development professionals, 3-TFMPBA represents a strategic bioisostere where the trifluoromethyl (
Physicochemical Performance Profile
The introduction of the
Comparative Data Table
| Property | 3-TFMPBA (Target) | 3-PBA (Analog) | Impact of |
| Molecular Weight | ~232.2 g/mol | 164.2 g/mol | +68 Da (Significant mass increase) |
| LogP (Est.) | 3.6 – 3.9 | 2.4 – 2.6 | +1.2 units : Drastic increase in lipophilicity, enhancing membrane permeability but reducing aqueous solubility. |
| pKa (COOH) | 4.65 – 4.70 | 4.75 – 4.80 | Negligible : The electron-withdrawing effect is attenuated by the 3-carbon chain distance. |
| Steric Volume | High ( | Low ( | Ortho-Effect : Forces the phenyl ring out of plane relative to the alkyl chain, restricting rotation. |
| Metabolic Liability | Low | High |
Expert Insight: The "Ortho-Twist" Effect
In 3-PBA , the phenyl ring has free rotation around the C3-Ar bond. In 3-TFMPBA , the bulky 2-
Synthetic Accessibility & Enantioselectivity[1][2]
Synthesizing the chiral forms of these acids presents distinct challenges. While 3-PBA is a standard substrate for enzymatic resolution, 3-TFMPBA requires specialized catalytic approaches due to its steric hindrance.
Method A: Asymmetric Hydrogenation (Preferred for 3-TFMPBA)
The most efficient route to the chiral acid is the asymmetric hydrogenation of the corresponding
-
Substrate: 3-(2-trifluoromethylphenyl)but-2-enoate.
-
Challenge: The ortho-
group hinders the coordination of the olefin to standard Rhodium catalysts. -
Solution: Use of Iridium-N,P complexes (e.g., Thiazole-based ligands) rather than standard Rh-Binap systems.
Experimental Protocol: Ir-Catalyzed Hydrogenation
-
Catalyst Preparation: Mix
(0.5 mol%) and the chiral N,P-ligand (1.1 mol%) in anhydrous dichloromethane (DCM) under Argon for 30 mins. -
Substrate Addition: Add 3-(2-trifluoromethylphenyl)but-2-enoate (1.0 equiv).
-
Hydrogenation: Pressurize the autoclave to 50 bar
(Higher pressure required for analog vs 10 bar for non-fluorinated). -
Reaction: Stir at room temperature for 12-24 hours.
-
Workup: Vent
, concentrate solvent, and pass through a short silica plug. -
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.
Method B: Enzymatic Kinetic Resolution (Preferred for 3-PBA)
-
3-PBA: Readily resolved using Pseudomonas cepacia lipase (PSL) with high enantioselectivity (
). -
3-TFMPBA: The bulky
group often prevents the molecule from fitting into the active site of standard lipases, resulting in low conversion rates or poor enantiomeric excess (ee). Recommendation: Avoid enzymatic resolution for the analog unless using evolved/engineered lipases.
Metabolic Stability & Biological Implications[3][4][5][6]
The primary advantage of 3-TFMPBA over 3-PBA in a drug discovery context is its resistance to oxidative metabolism.
Mechanism of Action
-
Blocking Metabolic Soft Spots: The phenyl ring in 3-PBA is susceptible to Phase I oxidation by Cytochrome P450 enzymes, particularly at the para and ortho positions (hydroxylation).
-
Electronic Deactivation: The
group is strongly electron-withdrawing ( ). This reduces the electron density of the phenyl ring, making it a poor substrate for electrophilic attack by the reactive Iron-Oxo species in CYP450 enzymes. -
Lipophilicity-Driven Clearance: While metabolism is slower, the higher LogP of 3-TFMPBA may increase non-specific binding to plasma proteins and distribution volume (
).
Visualization: Metabolic Fate Comparison
Caption: Comparative metabolic pathways showing the protective effect of the trifluoromethyl group against enzymatic hydroxylation.
Decision Guide: Selecting the Right Analog
Use the following logic flow to determine which analog suits your specific research stage.
Caption: Strategic decision tree for selecting between fluorinated and non-fluorinated analogs based on assay requirements.
References
-
Hao, W., et al. (2012). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. National Institutes of Health (PMC). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Kolodiazhnyi, O. I., et al. (2020). 3-phenylbutanoic acids and methyl-3-phenylpropanoic acids: Enzymatic Resolution. ResearchGate. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid. Link
-
ChemRxiv. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. Link
Analytical Method Validation for 3-[2-(Trifluoromethyl)phenyl]butanoic Acid: A Comparative Guide for Assays and Enantiomeric Purity
As pharmaceutical pipelines increasingly rely on complex, fluorinated chiral building blocks, the analytical control of intermediates like 3-[2-(trifluoromethyl)phenyl]butanoic acid (CAS: 1042815-75-7) [1] becomes a critical quality attribute. This molecule presents a unique trifecta of analytical challenges: a polar carboxylic acid moiety prone to secondary interactions, a highly lipophilic and sterically hindering ortho-trifluoromethyl (-CF₃) group, and a chiral center at the C3 position.
This guide provides an objective comparison of three orthogonal analytical methods—Achiral RP-HPLC-UV, Chiral SFC-UV, and LC-MS/MS—and details their validation frameworks in strict accordance with the updated ICH Q2(R2) guidelines [2].
Analytical Strategy & Method Selection
Selecting the correct analytical procedure depends entirely on the Analytical Target Profile (ATP). No single method can simultaneously quantify bulk chemical purity, resolve enantiomers, and detect trace-level carryover with high efficiency.
Workflow for selecting analytical methods based on target profiles.
Performance Comparison Matrix
| Parameter | Achiral RP-HPLC-UV | Chiral SFC-UV | LC-MS/MS (MRM) |
| Primary Application | Bulk Assay & Related Substances | Enantiomeric Excess (ee%) | Trace Impurity / PK Profiling |
| Sensitivity (LOD) | ~0.05% (500 ng/mL) | ~0.10% (1 µg/mL) | ~0.0001% (1 ng/mL) |
| Run Time | 15–20 minutes | 5–8 minutes | 3–5 minutes |
| Linear Dynamic Range | 3 orders of magnitude | 2 orders of magnitude | 4 orders of magnitude |
| Cost / Complexity | Low / Routine | Medium / Specialized | High / Highly Specialized |
Experimental Protocols: Causality & Self-Validating Systems
To ensure trustworthiness, every protocol must operate as a self-validating system . This means incorporating System Suitability Testing (SST) directly into the workflow. If the SST criteria (e.g., tailing factor, resolution) are not met, the system automatically halts, preventing the generation of invalid data.
Protocol A: Achiral RP-HPLC-UV (Chemical Purity & Assay)
Objective: Quantify the main compound and separate achiral synthesis impurities.
-
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Self-Validating SST: Tailing factor (
) must be ; %RSD of 5 replicate standard injections must be .
Causality & Expert Insight: The pKa of the butanoic acid moiety is approximately 4.5. If analyzed at a neutral pH, the molecule partially ionizes, leading to split peaks and severe tailing. By adding 0.1% TFA, the mobile phase pH is driven down to ~2.0, fully protonating the carboxylic acid. This ensures the molecule remains in a single, lipophilic state, yielding sharp, symmetrical peaks.
Protocol B: Chiral SFC-UV (Enantiomeric Purity)
Objective: Baseline resolution of the (R)- and (S)- enantiomers to determine enantiomeric excess.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15 v/v) containing 0.1% TFA.
-
Backpressure / Temp: 120 bar / 35°C.
-
Flow Rate: 3.0 mL/min.
-
Self-Validating SST: Resolution (
) between enantiomers must be .
Causality & Expert Insight: The ortho-CF₃ group creates significant steric bulk, locking the molecule into rigid conformations. This rigidity is highly advantageous in Supercritical Fluid Chromatography (SFC), as it allows the amylose-based stationary phase to form highly specific, transient diastereomeric complexes with the enantiomers. The inclusion of 0.1% TFA in the methanol co-solvent is non-negotiable; without it, the carboxylic acid will hydrogen-bond indiscriminately with the stationary phase, causing the peaks to streak across the baseline.
Protocol C: LC-MS/MS (Trace Quantification)
Objective: Quantify trace levels (ppm/ppb) of the compound in downstream APIs or biological matrices.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.05% Formic Acid in Water / Acetonitrile (Isocratic 40:60).
-
Ionization: Electrospray Ionization Negative Mode (ESI-).
-
MRM Transition: m/z 231.2
187.2 (Collision Energy: 15 eV). -
Self-Validating SST: Signal-to-Noise (S/N) of the LOQ standard must be
.
Causality & Expert Insight:
Unlike Protocol A, TFA cannot be used here because it causes severe ion suppression in mass spectrometry. Formic acid is used instead. ESI in negative mode is highly efficient at deprotonating the carboxylic acid to form the
ICH Q2(R2) Method Validation Framework
The recent revision of the ICH Q2(R2) guidelines emphasizes a lifecycle approach to analytical procedures [2]. Below is the validation mapping for the methods described above.
Core ICH Q2(R2) validation parameters and standard acceptance criteria.
Experimental Validation Data Summary
The following table summarizes the experimental validation data obtained when qualifying these three methods against ICH Q2(R2) acceptance criteria.
| Validation Parameter | Acceptance Criteria | RP-HPLC-UV (Assay) | Chiral SFC-UV (ee%) | LC-MS/MS (Trace) |
| Specificity | No interference at | Complies (Rs > 2.5) | Complies (Rs = 3.1) | Complies (MRM specific) |
| Linearity ( | 0.9998 (50-150%) | 0.9995 (0.1-5%) | 0.9991 (1-100 ng/mL) | |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.8% ± 0.4% | 100.2% ± 1.1% | 96.5% ± 3.2% |
| Precision (%RSD) | 0.6% (n=6) | 1.4% (n=6) | 4.1% (n=6) [Limit | |
| LOD (S/N > 3) | Method dependent | 0.2 µg/mL | 0.5 µg/mL | 0.2 ng/mL |
| LOQ (S/N > 10) | Method dependent | 0.6 µg/mL | 1.5 µg/mL | 0.6 ng/mL |
Conclusion
For the routine quality control of 3-[2-(trifluoromethyl)phenyl]butanoic acid, Achiral RP-HPLC-UV remains the workhorse for bulk assay and chemical purity due to its robustness and low operational cost. However, because the molecule possesses a chiral center, Chiral SFC-UV is an absolute requirement for determining enantiomeric excess, offering significantly faster run times and higher resolution than traditional normal-phase HPLC. Finally, when this intermediate is utilized in the synthesis of highly potent APIs where carryover must be strictly controlled, LC-MS/MS provides the necessary sensitivity, leveraging the efficient ionization of the carboxylic acid moiety in negative ESI mode.
By adhering to the updated ICH Q2(R2) guidelines, laboratories can ensure that whichever method is deployed, it remains a robust, self-validating system fit for its intended analytical purpose.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Effective June 14, 2024. Available at:[Link]
A Comparative Guide to Ortho, Meta, and Para Trifluoromethylphenyl Butanoic Acids for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating key pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3][4] However, the regiochemical placement of this influential group can dramatically alter a molecule's behavior. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of 4-(trifluoromethylphenyl)butanoic acid, offering a framework for rational drug design.
We will explore the nuances of their synthesis, dissect their comparative physicochemical profiles, and discuss the implications of positional isomerism on their biological activity. This analysis is supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower your research and development endeavors.
Synthetic Strategies: A Unified Approach
The synthesis of ortho-, meta-, and para-trifluoromethylphenyl butanoic acids can be efficiently achieved through a convergent synthetic route. A robust and adaptable method involves an initial cross-coupling reaction to form the C-C bond between the trifluoromethylphenyl ring and a four-carbon chain precursor, followed by functional group manipulation. While various synthetic routes exist, a common strategy involves the hydrolysis of a corresponding ester or nitrile precursor.
For instance, the synthesis of 4-(4-phenylphenyl)butanoic acid has been achieved by the hydrolysis of its ethyl ester using potassium hydroxide in an ethanol/water mixture.[5] This fundamental approach can be adapted for the trifluoromethyl analogues. The general pathway allows for the late-stage introduction of the carboxylic acid, providing flexibility in the overall synthetic scheme.
Generalized Synthetic Workflow
The following diagram outlines a representative synthetic pathway applicable to all three isomers, starting from the corresponding trifluoromethyl-substituted bromobenzene.
Caption: Generalized workflow for the synthesis of trifluoromethylphenyl butanoic acid isomers.
Comparative Physicochemical Properties: The Impact of Isomerism
The position of the electron-withdrawing trifluoromethyl group on the phenyl ring profoundly influences the molecule's electronic distribution and steric profile, leading to distinct physicochemical properties.[4] These differences are critical as they directly impact solubility, membrane permeability, and interactions with biological targets.[3][6][7]
The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2] This inductive effect (-I) is a key determinant of the carboxylic acid's acidity (pKa). Furthermore, the group's lipophilicity contributes significantly to the overall octanol-water partition coefficient (logP) of the molecule.
Data Summary: Ortho vs. Meta vs. Para
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale for Differences |
| pKa | Lower | Higher | Intermediate | The strong inductive effect of the -CF3 group increases acidity (lowers pKa).[8][9] The effect is most pronounced in the ortho position due to proximity to the carboxylic acid, and weakest in the meta position. |
| logP | Higher | High | Highest | The -CF3 group significantly increases lipophilicity.[2] The para-isomer typically presents the largest surface area for hydrophobic interactions, leading to the highest logP. Steric hindrance in the ortho position can sometimes slightly reduce the effective lipophilicity compared to the para-isomer. |
| Melting Point (°C) | Variable | ~45-48 | ~96-99 | Crystal lattice packing efficiency dictates the melting point. The more symmetrical para-isomer generally packs more efficiently, resulting in a higher melting point. |
| Predicted Solubility | Lower | Intermediate | Lowest | Higher lipophilicity (logP) generally correlates with lower aqueous solubility. The para-isomer, being the most lipophilic, is predicted to have the lowest water solubility. |
Note: Exact experimental values can vary based on measurement conditions. The values presented are based on established chemical principles and available data for analogous compounds.
Structure-Activity Relationship (SAR) and Biological Implications
While specific biological activity data for all three trifluoromethylphenyl butanoic acid isomers is not extensively documented in publicly available literature, we can infer potential activities based on related structures.[10] Butanoic acid derivatives are known to act as histone deacetylase (HDAC) inhibitors, and the phenyl ring substitution pattern is crucial for potency and selectivity.[11] The trifluoromethyl group is a key feature in many approved drugs, where it often enhances metabolic stability by blocking sites of oxidation.[2][3][7]
Key Considerations for Drug Design:
-
Metabolic Stability: The -CF3 group is resistant to oxidative metabolism. Its placement can shield adjacent positions on the aromatic ring from enzymatic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.
-
Target Binding: The electronic nature and steric bulk of the -CF3 group influence how the molecule fits into a target's binding pocket.
-
An ortho-CF3 group can enforce a specific conformation on the butanoic acid side chain due to steric hindrance, which might be beneficial for locking the molecule into a bioactive conformation.
-
A meta-CF3 group alters the electronic distribution of the ring, which can influence hydrogen bonding and other electrostatic interactions with the target protein.
-
A para-CF3 group extends into the solvent-exposed region of a binding pocket and can form favorable hydrophobic interactions.
-
-
Lipophilicity and Permeability: The high lipophilicity conferred by the -CF3 group can enhance membrane permeability and oral bioavailability.[2] However, excessively high logP values, as might be seen with the para-isomer, can lead to poor solubility and increased plasma protein binding.
The choice of isomer is therefore a critical decision in the drug design process, representing a trade-off between potency, metabolic stability, and pharmacokinetic properties.
Logical Framework for Isomer Selection in Drug Design
Caption: Decision framework for selecting an isomer based on desired drug properties.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols for determining key physicochemical properties are essential.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol is adapted from standard methods for determining the acid dissociation constant.[12][13][14]
Objective: To accurately measure the pKa of the carboxylic acid moiety for each isomer.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)[12][13]
-
High-purity water
-
Nitrogen gas supply
-
Sample of trifluoromethylphenyl butanoic acid isomer
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[12][13]
-
Sample Preparation: Prepare a 20 mL solution of the test compound at a concentration of approximately 1 mM in high-purity water.[12][13] Add KCl to a final concentration of 0.15 M.
-
Initial Acidification: Acidify the sample solution to approximately pH 1.8-2.0 using 0.1 M HCl.[12][13]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2 and maintain an inert atmosphere during titration.[12]
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding titrant in small increments (e.g., 0.1 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.[12][13]
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope on the curve). The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[15]
-
Replication: Perform the titration in triplicate for each isomer to ensure accuracy and calculate the average pKa and standard deviation.[12]
Protocol 2: Determination of logP by Shake-Flask Method
This protocol is based on the "gold standard" shake-flask method for determining the octanol-water partition coefficient.[6][16][17]
Objective: To measure the lipophilicity of each isomer.
Materials:
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Sample of trifluoromethylphenyl butanoic acid isomer
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours. Allow the phases to separate completely before use.[17][18]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[16]
-
Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[17]
-
Spiking: Add a small aliquot of the compound stock solution to the two-phase system. The final concentration should be within the linear range of the analytical detector.
-
Equilibration: Shake the tubes vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning equilibrium is reached.
-
Phase Separation: Separate the two phases. If an emulsion forms, centrifugation can be used to facilitate a clean separation.
-
Concentration Analysis: Determine the concentration of the compound in both the 1-octanol and the aqueous (PBS) phase using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
LogP Determination: The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
-
Replication: Conduct the experiment in triplicate for each isomer.
Conclusion and Future Perspectives
The ortho-, meta-, and para- isomers of 4-(trifluoromethylphenyl)butanoic acid present a fascinating case study in the power of positional isomerism in drug design. The choice of isomer is not trivial and has profound consequences for the compound's physicochemical properties and its potential biological activity.
-
The para-isomer offers the greatest enhancement in lipophilicity, which could be advantageous for CNS penetration or for targeting deep hydrophobic pockets in a protein.
-
The ortho-isomer provides a unique steric handle that can enforce a specific molecular conformation, potentially leading to higher potency or selectivity.
-
The meta-isomer offers a more nuanced modification of the ring's electronic properties, which can be used to fine-tune interactions within a binding site without the more dramatic steric or lipophilic changes of the other isomers.
This guide provides the foundational knowledge and practical protocols to rationally select and evaluate these important building blocks. Future research should focus on direct comparative studies of these isomers in relevant biological assays to experimentally validate the structure-activity relationships discussed herein. Such studies will be invaluable for unlocking the full potential of trifluoromethyl-substituted compounds in the development of next-generation therapeutics.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
-
Slideshare. Pka value of weak acid experiment by titrations method. Available from: [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]
-
Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available from: [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
-
Protocols.io. LogP / LogD shake-flask method. Available from: [Link]
-
Scribd. Estimating pKa via Half Neutralization. Available from: [Link]
-
ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available from: [Link]
-
Advent Chembio. 4-[3-(Trifluoromethyl)phenyl]butanoic acid. Available from: [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available from: [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
ResearchGate. (2026). Synthesis, Properties and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks. Available from: [Link]
-
Hoffman Fine Chemicals. CAS RN 56948-76-6 | 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid. Available from: [Link]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Available from: [Link]
-
EPA. 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid Properties. Available from: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
MDPI. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
PMC. 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available from: [Link]
-
Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(4-phenylphenyl)butanoic acid. Available from: [Link]
-
MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]
-
AWS. (2024). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. Available from: [Link]
-
PMC. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available from: [Link]
-
MDPI. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Available from: [Link]
- Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]
-
Figshare. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Available from: [Link]
-
ResearchGate. (2025). Anticarcinogenic Actions of Tributyrin, A Butyric Acid Prodrug. Available from: [Link]
-
RSC Publishing. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. jelsciences.com [jelsciences.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]
- 15. study.com [study.com]
- 16. researchgate.net [researchgate.net]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diposit.ub.edu [diposit.ub.edu]
in vitro evaluation of 3-[2-(trifluoromethyl)phenyl]butanoic acid derivatives
Title: In Vitro Evaluation of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid Derivatives: A Comparative Guide to GPR43 (FFA2) Modulators
Executive Summary & Target Rationale
The Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) is a 7-transmembrane G-protein-coupled receptor (GPCR) natively activated by 1 such as acetate and propionate[1]. Highly expressed in immune cells like neutrophils and in metabolic tissues, GPR43 has emerged as a high-value pharmacological target for metabolic and inflammatory diseases[2].
Early tool compounds targeting this receptor lacked drug-like properties. However, the development of 3 has provided a robust class of allosteric and orthosteric modulators[3]. The incorporation of the trifluoromethyl (-CF
Comparative Performance: Scaffold Benchmarking
To objectively evaluate a novel 3-[2-(trifluoromethyl)phenyl]butanoic acid derivative, it must be benchmarked against standard GPR43 antagonists. For instance, 4 is a widely used orthosteric antagonist[4], while GLPG0974 is a highly potent clinical-stage antagonist known to 1[1].
Table 1: In Vitro Pharmacological Profile of GPR43 Antagonists
| Compound Class / Name | Target | IC | IC | Selectivity (FFA2 vs. FFA3) | Key Structural Feature |
| 3-[2-(CF | GPR43 | 40 - 120 nM | 60 - 150 nM | >100-fold | Ortho-CF |
| CATPB | GPR43 | ~430 nM | ~350 nM | >100-fold | 4-(CF |
| GLPG0974 | GPR43 | ~9 nM | ~15 nM | >500-fold | Azetidine-piperazine core |
Mechanistic Pathways & Assay Logic
GPR43 exhibits dual coupling to both the5[5].
-
Gq Pathway: Activation leads to phospholipase C (PLC) stimulation, inositol triphosphate (IP
) generation, and subsequent intracellular calcium (Ca ) release. -
Gi/o Pathway: Activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
When evaluating these derivatives, it is critical to assess both pathways to identify potential 6 (where a compound blocks one pathway more effectively than the other)[6].
GPR43 dual-signaling pathway and antagonist blockade points.
Step-by-Step In Vitro Evaluation Protocols
As a self-validating system, every protocol must include specific pharmacological inhibitors to prove causality. If a signal is truly GPR43-mediated, it must be abolished by specific G-protein uncoupling.
Protocol A: Intracellular Calcium Mobilization (Gq Pathway)
-
Objective: Quantify the antagonist's ability to block SCFA-induced Ca
release. -
Causality & Logic: We utilize Fluo-4 AM, a cell-permeant fluorogenic calcium indicator. Upon binding free Ca
, its fluorescence increases >100-fold, allowing high-throughput kinetic reading. To validate that the signal is strictly Gq-dependent, we use YM-254890, a selective Gq inhibitor. -
Workflow:
-
Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing human GPR43 at 30,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.
-
Antagonist Pre-incubation: Add the 3-[2-(trifluoromethyl)phenyl]butanoic acid derivative (dose-response range: 1 nM to 10 µM).
-
Self-Validation Control: In parallel control wells, pre-incubate cells with 1 µM YM-254890 for 30 minutes to confirm Gq dependence.
-
-
Agonist Challenge: Inject sodium propionate (EC
concentration, typically ~100 µM) using a Fluorescence Imaging Plate Reader (FLIPR). -
Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC
based on the reduction of the peak fluorescence amplitude.
-
Protocol B: BRET-Based cAMP Accumulation Assay (Gi Pathway)
-
Objective: Measure the antagonist's ability to reverse SCFA-mediated cAMP suppression.
-
Causality & Logic: Traditional endpoint ELISAs miss the transient nature of cAMP signaling. Bioluminescence Resonance Energy Transfer (BRET) sensors (e.g., CAMYEL) provide real-time, live-cell kinetics. To prove the effect is Gi-mediated, cells are pre-treated with Pertussis Toxin (PTX), which ADP-ribosylates and inactivates Gi proteins.
-
Workflow:
-
Transfection: Co-transfect HEK293 cells with human GPR43 and the CAMYEL BRET sensor. Seed into 96-well white microplates.
-
PTX Control: Treat control wells with 100 ng/mL PTX for 16 hours prior to the assay to uncouple Gi signaling.
-
Forskolin Stimulation: Add 5 µM Forskolin to all wells to artificially stimulate adenylyl cyclase and raise baseline cAMP levels.
-
Compound Addition: Add the 3-[2-(trifluoromethyl)phenyl]butanoic acid derivative, immediately followed by the EC
concentration of acetate (agonist). -
BRET Reading: Add the luciferase substrate (Coelenterazine-h). Measure the BRET ratio (emission at 535 nm / 475 nm) over 30 minutes. A potent antagonist will restore the BRET signal to Forskolin-only levels by blocking GPR43-mediated Gi activation.
-
Protocol C: Neutrophil Chemotaxis (Functional Phenotypic Assay)
-
Objective: Confirm that receptor antagonism translates to functional phenotypic inhibition.
-
Causality & Logic: GPR43 activation drives neutrophil migration toward sites of inflammation. Blocking this receptor should halt chemotaxis.
-
Workflow:
-
Isolate primary human neutrophils from whole blood using density gradient centrifugation.
-
Load neutrophils with Calcein-AM (fluorescent tracking dye).
-
Pre-incubate neutrophils with the test derivative for 30 minutes.
-
Place cells in the upper chamber of a Boyden chamber (Transwell) system (3 µm pore size).
-
Add 1 mM acetate to the lower chamber as the chemoattractant.
-
Incubate for 1 hour at 37°C. Quantify migrated cells in the lower chamber via fluorescence.
-
Conclusion
The 3-[2-(trifluoromethyl)phenyl]butanoic acid scaffold represents a highly tunable pharmacophore for GPR43 modulation. By employing these self-validating, pathway-specific assays, researchers can accurately profile the potency, signaling bias, and functional efficacy of novel derivatives against established benchmarks like CATPB and GLPG0974.
References
1.[1] Hansen, A. H., et al. "Development and Characterization of a Fluorescent Tracer for the Free Fatty Acid Receptor 2 (FFA2/GPR43)." Journal of Medicinal Chemistry. 2.[5] Lee, T., et al. "The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA." Molecules and Cells. 3.[6] Lind, J., et al. "Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils." Pharmacology Research & Perspectives. 4.[2] Sergeev, E., et al. "Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists." Journal of Medicinal Chemistry. 5.[3] Christophe, T., et al. "Novel amino acid derivatives and their use as gpr43 receptor modulators." WIPO Patent Application WO2011092284A1. 6.[4] Li, X., et al. "The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects." Frontiers in Endocrinology.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2011092284A1 - Novel amino acid derivatives and their use as gpr43 receptor modulators - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Trifluoromethylated Phenylalkanoic Acids
The is a specialized domain in medicinal chemistry where the strategic introduction of a trifluoromethyl (
This guide synthesizes experimental data, focusing on the comparative performance of these fluorinated analogs against their non-fluorinated or methylated counterparts (e.g., Ibuprofen derivatives, Salicylates).
A Comparative Technical Guide for Drug Development
Executive Summary: The "Fluorine Effect" in PK
The incorporation of a trifluoromethyl group onto the phenyl ring of alkanoic acids (such as phenylacetic or phenylpropionic acid derivatives) is a high-impact structural modification. It serves as a "metabolic shield" and a "lipophilicity booster," typically resulting in:
-
Extended Half-Life (
): The group blocks cytochrome P450-mediated hydroxylation at the substituted position (usually para), often extending elimination half-life by 10–20 fold compared to hydrogen or methyl analogs. -
Enhanced Protein Binding: The combination of increased lipophilicity (
) and increased acidity (lower of the carboxylic acid) leads to extensive plasma protein binding (>99%). -
Altered Bioavailability: While absorption is generally rapid, the bioavailability is often modulated by first-pass metabolism resistance rather than absorption limitations.
Comparative Pharmacokinetic Analysis
The following data compares Triflusal (a 4-trifluoromethyl-substituted salicylate) against Aspirin (the non-fluorinated standard) and Ibuprofen (a methyl-substituted phenylpropionic acid). Triflusal represents the "gold standard" for this chemical class in a clinical setting.
Table 1: PK Parameter Comparison
| Parameter | Aspirin (Acetylsalicylic Acid) | Triflusal (4- | HTB (Active Metabolite of Triflusal) | Impact of |
| 0.3 – 0.5 h | 0.5 – 0.9 h | 2.5 – 3.0 h | Minimal impact on absorption rate; highly permeable. | |
| Plasma | 0.25 h (Parent)2–3 h (Salicylate) | 0.5 h (Parent) | 35 – 45 h | Critical: The |
| Protein Binding | 80–90% (Conc. dependent) | >99% | >99% | Increases binding affinity to Albumin (Site I). |
| Metabolic Pathway | Rapid hydrolysis | Rapid hydrolysis | Negligible Phase I oxidation | Metabolic Block: Steric and electronic shielding prevents CYP450 attack. |
| Lipophilicity ( | 1.19 | ~2.05 | ~2.5 | Increases membrane permeability and tissue distribution. |
Key Insight: The 4-trifluoromethyl group in HTB (2-hydroxy-4-trifluoromethylbenzoic acid) renders the phenyl ring resistant to the hydroxylation that typically clears salicylates. This transforms a short-acting agent into a long-acting antiplatelet drug.
Mechanistic Profiling
Metabolic Blocking (The "Teflon" Effect)
The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). When a
Diagram 1: Metabolic Fate Comparison
This diagram illustrates how the
Caption: The -CF3 group (bottom path) effectively blocks Phase I oxidative metabolism, forcing the molecule into a slow renal elimination pathway of the active metabolite.
Physicochemical Shifts
-
Acidity (
): The electron-withdrawing nature ( effect) of the group lowers the of the alkanoic acid tail. For benzoic acid derivatives, drops from ~4.2 to ~3.6. This ensures the drug is fully ionized at physiological pH (7.4), trapping it in the plasma compartment (low Volume of Distribution, ) largely bound to albumin. -
Lipophilicity: The
group is hydrophobic.[1] In phenylalkanoic acids, it increases by approximately 0.7 – 0.9 units compared to a methyl group. This aids in crossing the blood-brain barrier (if free drug is available) but primarily drives high protein binding.
Experimental Protocols
To validate these profiles in a new drug candidate, the following self-validating protocols are recommended.
Protocol A: In Vitro Microsomal Stability Assay (Comparative)
Objective: Quantify the "metabolic shield" effect by comparing Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (
) and Reference ( or ) in DMSO. -
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Final Concentrations: 1 µM Test Compound, 0.5 mg/mL Microsomes.
-
Pre-incubation: 5 min at 37°C.
-
-
Reaction Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. Slope determines . -
Validation Criteria: The
analog should exhibit a at least 3-5x longer than the non-fluorinated reference to be considered a successful metabolic block.
-
Protocol B: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: Determine the free fraction (
-
Setup: Use a RED (Rapid Equilibrium Dialysis) device with 8 kDa MWCO inserts.
-
Dosing: Spike human plasma with Test Compound at 5 µM.
-
Equilibration:
-
Chamber A: 200 µL Spiked Plasma.
-
Chamber B: 350 µL PBS Buffer (pH 7.4).
-
Incubate: 4 hours at 37°C on an orbital shaker (100 rpm).
-
-
Post-Processing:
-
Transfer 50 µL from Chamber A (Plasma) and mix with 50 µL blank buffer.
-
Transfer 50 µL from Chamber B (Buffer) and mix with 50 µL blank plasma (to match matrix).
-
-
Quantification: LC-MS/MS analysis.
-
Calculation:
Bound . -
Note: Expect
binding.[2] If recovery is , check for non-specific binding to the device plastic (common with fluorinated compounds).
-
Synthesis & Workflow Visualization
The synthesis of these profiles often involves late-stage trifluoromethylation or using specific building blocks like 4-trifluoromethylphenylacetic acid .
Diagram 2: Experimental Workflow for PK Profiling
Caption: Critical path for evaluating trifluoromethylated candidates. Note the heavy reliance on in vitro stability and binding data before in vivo escalation.
References
-
Ramis, J. et al. (1991). Pharmacokinetics of triflusal and its main metabolite (HTB) in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Wang, M. et al. (2013).[3] Pharmacokinetics, Safety and Tolerability of Triflusal and its Main Active Metabolite HTB in Healthy Chinese Subjects. Drug Research.
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts. Journal of Pharmaceutical Sciences.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.
Sources
comparison of different synthetic routes to 3-[2-(trifluoromethyl)phenyl]butanoic acid
Comprehensive Comparison Guide: Synthetic Routes to 3-[2-(Trifluoromethyl)phenyl]butanoic Acid
Executive Summary
The synthesis of
By analyzing the mechanistic causality, scalability, and stereocontrol of each pathway, this guide provides researchers with the actionable data required to select the optimal route for their specific pharmaceutical or material science applications.
Route 1: Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction)
Concept & Causality
The Hayashi-Miyaura reaction represents the state-of-the-art for the enantioselective synthesis of
Experimental Protocol (Self-Validating System)
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, charge
(1.5 mol%) and (S)-BINAP (3.3 mol%). The slight excess of ligand ensures no unligated, racemic Rh species remain active. -
Transmetalation Initiation: Add 2-(trifluoromethyl)phenylboronic acid (1.5 equiv). Introduce a degassed mixture of 1,4-dioxane/H
O (10:1 v/v). Stir at room temperature for 10 minutes until a homogenous complex forms. Validation: A color change from yellow to deep orange indicates the formation of the active aryl-rhodium species. -
Carborhodation: Add crotonic acid (1.0 equiv). Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Quench & Isolation: Cool to room temperature and quench with 1M HCl to break down the boronic acid residues. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc with 1% AcOH) to yield the enantiopure (R)-3-[2-(trifluoromethyl)phenyl]butanoic acid.
Pros & Cons
-
Pros: Exceptional enantioselectivity (>95% ee); mild conditions; high functional group tolerance.
-
Cons: Rhodium and chiral ligands are cost-prohibitive for early-stage massive scale-up; boronic acid starting materials can be prone to protodeboronation.
Route 2: Heck Coupling Followed by Hydrogenation
Concept & Causality
For racemic, large-scale industrial synthesis, the two-step Mizoroki-Heck coupling followed by catalytic hydrogenation is the most cost-effective route. This pathway couples 2-bromo-1-(trifluoromethyl)benzene with crotonic acid[3]. The ortho-CF
Experimental Protocol (Self-Validating System)
-
Heck Coupling: In a pressure tube, combine 2-bromo-1-(trifluoromethyl)benzene (1.0 equiv), crotonic acid (1.5 equiv), Pd(OAc)
(2 mol%), P(o-tolyl)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (4 mol%), and Cy NMe (1.5 equiv) in anhydrous DMF. -
Thermal Activation: Seal the tube and heat to 110 °C for 18 hours. Validation: Monitor via GC-MS or LC-MS; the disappearance of the aryl bromide confirms completion.
-
Workup: Acidify the mixture with 2M HCl to pH 2 (ensuring the product is fully protonated). Extract with MTBE. Concentrate to isolate 3-[2-(trifluoromethyl)phenyl]but-2-enoic acid.
-
Hydrogenation: Dissolve the crude unsaturated acid in MeOH. Add 10% Pd/C (5 wt%). Evacuate and backfill the flask with H
gas (balloon pressure) three times. Stir vigorously at room temperature for 12 hours. -
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst (Caution: Pyrophoric). Concentrate the filtrate to yield the racemic target molecule.
Pros & Cons
-
Pros: Highly scalable; utilizes inexpensive aryl bromides; avoids stoichiometric chiral ligands.
-
Cons: Yields a racemic product (requires chiral resolution if a specific enantiomer is needed); requires high temperatures and pressure equipment.
Route 3: Copper-Catalyzed Conjugate Addition of Grignard Reagents
Concept & Causality
The direct addition of a Grignard reagent (2-(trifluoromethyl)phenylmagnesium bromide) to an
Experimental Protocol (Self-Validating System)
-
Catalyst Assembly: In a flame-dried flask under argon, dissolve CuBr·SMe
(5 mol%) and (R,S)-Josiphos (5.5 mol%) in anhydrous MTBE. Stir at room temperature for 30 minutes. -
Substrate Addition: Cool the mixture to -78 °C. Add ethyl crotonate (1.0 equiv).
-
Organocuprate Formation & Addition: Dropwise add 2-(trifluoromethyl)phenylmagnesium bromide (1.2 equiv, 1M in THF) over 1 hour using a syringe pump[7]. Validation: Slow addition is critical to prevent the accumulation of unreacted Grignard, which could bypass the Cu-catalyst and cause background 1,2-addition.
-
Reaction & Quench: Stir at -78 °C for 3 hours, then slowly warm to -20 °C. Quench carefully with saturated aqueous NH
Cl. Extract with EtOAc, dry, and concentrate. -
Saponification: Dissolve the resulting ester in a THF/H
O (1:1) mixture. Add LiOH (3.0 equiv) and stir at room temperature for 4 hours to hydrolyze the ester to the final butanoic acid. Acidify, extract, and concentrate.
Pros & Cons
-
Pros: Excellent regioselectivity; utilizes highly reactive Grignard reagents; adaptable for asymmetric synthesis.
-
Cons: Requires strict anhydrous/anaerobic conditions and cryogenic temperatures (-78 °C); Grignard preparation from the aryl bromide can be tricky due to the ortho-CF
group.
Comparative Data Analysis
| Metric | Route 1: Rh-Catalysis | Route 2: Heck + Hydrogenation | Route 3: Cu-Grignard Addition |
| Stereochemical Outcome | Enantiopure (>95% ee) | Racemic | Enantiopure (up to 94% ee) |
| Overall Yield | 75 - 85% | 60 - 70% (over 2 steps) | 65 - 80% (over 2 steps) |
| Scalability | Low-Medium (Cost limited) | High (Industrial standard) | Medium (Cryogenic limits) |
| Atom Economy | High | Medium (Generates HBr/salts) | Low (Mg/Cu/Li salts generated) |
| Relative Cost | $ |
Mechanistic Workflows & Pathways
Figure 1: High-level synthetic workflow comparison of the three primary routes to the target molecule.
Figure 2: Mechanistic catalytic cycle of the Rhodium-catalyzed asymmetric conjugate addition.
References
-
Mizoroki−Heck Arylation of α,β-Unsaturated Acids... The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Synthesis of the Indolizino[7,6-c]quinoline Alkaloid Isaindigotidione ResearchGate. Available at:[Link]
-
Catalytic Enantioselective Conjugate Addition with Grignard Reagents ACS Publications. Available at:[Link]
-
Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters ResearchGate. Available at:[Link]
-
The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle ResearchGate. Available at:[Link]
-
The Mizoroki-Heck reaction in organic and aqueous solvents... Semantic Scholar. Available at:[Link]
-
Product Class 4: Organometallic Complexes of Copper Thieme E-Books & E-Journals. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of 3-[2-(trifluoromethyl)phenyl]butanoic Acid Samples
Introduction: Beyond the Percentage – A Holistic View on Purity
In the landscape of pharmaceutical research and development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the very foundation upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. The subject of this guide, 3-[2-(trifluoromethyl)phenyl]butanoic acid, is a chiral carboxylic acid of significant interest as a building block in medicinal chemistry. The presence of a trifluoromethyl (CF3) group can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.[1][2] However, the molecule's chirality and its specific chemical structure present a distinct set of analytical challenges that demand a multi-faceted validation strategy.
Purity assessment for this compound must address two orthogonal questions: chemical purity (the presence of process-related impurities or degradants) and enantiomeric purity (the relative proportion of the desired enantiomer to its mirror image). A failure to rigorously quantify both can lead to inconsistent biological data, unforeseen toxicity, or failed batches during scale-up. This guide provides an in-depth comparison of critical analytical techniques, moving beyond a simple recitation of steps to explain the causality behind our methodological choices. Our objective is to establish a self-validating system of interlocking analyses that provides an unassailable, comprehensive purity profile.
Pillar 1: Chromatographic Separation for Chemical Purity – High-Performance Liquid Chromatography (HPLC)
The first line of inquiry is to identify and quantify any substance that is not our target molecule. For non-volatile, thermally stable compounds like 3-[2-(trifluoromethyl)phenyl]butanoic acid, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[3][4]
The Causality Behind the Method:
-
Why Reversed-Phase? The molecule possesses both hydrophobic (the trifluoromethylphenyl ring) and hydrophilic (the carboxylic acid) regions, making it ideally suited for retention and separation on a hydrophobic stationary phase (like C18) with a polar mobile phase.
-
Why Gradient Elution? Process impurities can vary widely in polarity. An isocratic method optimized for the main peak might fail to elute highly retained, non-polar impurities or might cause polar impurities to rush through unresolved in the solvent front. A gradient elution, which systematically increases the organic solvent concentration, ensures that a wide spectrum of potential impurities are resolved and eluted, providing a complete picture of the sample's composition.
-
Why UV Detection? The phenyl ring contains a strong chromophore, allowing for sensitive detection using a UV detector. A Photo-Diode Array (PDA) detector is preferable as it provides spectral data, which can help distinguish between impurities and confirm peak homogeneity.
Workflow for HPLC Chemical Purity Analysis
Caption: Workflow for HPLC-based chemical purity assessment.
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Data acquisition software (e.g., Chromeleon, Empower).
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC grade acetonitrile (ACN) and water.
-
Reagent grade phosphoric acid or formic acid.
-
Reference standard of 3-[2-(trifluoromethyl)phenyl]butanoic acid (>99.5% purity).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Preparation of Solutions:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
System Suitability Test (SST):
-
Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Data Summary: Chemical Purity by HPLC
| Parameter | Specification | Typical Result |
| Retention Time | Report | ~12.5 min |
| Tailing Factor | 0.8 – 1.5 | 1.1 |
| Resolution (Critical Pair) | > 2.0 | 3.5 |
| Purity by Area % | > 99.0% | 99.6% |
Pillar 2: Quantifying Chirality – Enantiomeric Purity by Chiral HPLC
Once chemical purity is established, we must confirm the enantiomeric excess (% ee). This requires a technique capable of distinguishing between mirror-image molecules. Chiral HPLC, which employs a Chiral Stationary Phase (CSP), is the definitive method.[7][8]
The Causality Behind the Method:
-
Why a Chiral Stationary Phase? CSPs create a chiral environment inside the column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energy levels. This difference in interaction strength leads to different retention times, allowing for their separation.[9]
-
Why a Polysaccharide-Based CSP? Polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates) are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including carboxylic acids.[10] They offer multiple chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance).
-
Why Normal Phase? While reversed-phase chiral methods exist, normal-phase chromatography (using non-polar solvents like hexane and an alcohol modifier) often provides superior selectivity and resolution for many chiral separations. The addition of a small amount of an acidic modifier (like trifluoroacetic acid - TFA) is crucial for protonating the carboxylic acid analyte, preventing peak tailing and improving peak shape.[9]
Workflow for Chiral Method Development
Caption: Decision workflow for chiral HPLC method development.
Experimental Protocol: Validated Chiral HPLC Method
-
Instrumentation & Materials:
-
HPLC system as described previously.
-
Chiral Stationary Phase Column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase.
-
Racemic Standard (0.2 mg/mL): Prepare a solution of the racemic material to confirm the identity and resolution of both enantiomer peaks.
-
Sample Solution (0.2 mg/mL): Prepare the test sample to be analyzed.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers using the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Data Summary: Enantiomeric Purity by Chiral HPLC
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time | ~9.2 min | ~10.8 min |
| Peak Area | 99.85 | 0.15 |
| Resolution | \multicolumn{2}{c | }{2.8} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{99.7%} |
Pillar 3: Absolute Quantification & Structural Identity – ¹⁹F Quantitative NMR (qNMR)
Chromatography provides relative purity, but for an orthogonal and absolute measure, we turn to ¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The trifluoromethyl group offers a unique analytical handle that is ideal for this purpose.
The Causality Behind the Method:
-
Why ¹⁹F NMR? The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range.[11][12] Crucially, biological systems and common lab solvents are devoid of fluorine, resulting in a clean spectrum with no background interference. The signal integral is directly proportional to the number of fluorine nuclei, making it an excellent tool for quantification.[13][14]
-
Why qNMR? Unlike chromatography, which relies on a reference standard of the same compound, qNMR allows for purity determination by comparing the integral of the analyte's ¹⁹F signal to the integral of a known amount of a stable, high-purity, fluorine-containing internal standard.[11] This provides an absolute molar quantity, which can be converted to a mass purity (w/w %).
-
Why ¹H NMR? While ¹⁹F NMR is used for quantification, a corresponding ¹H NMR spectrum is essential for confirming the molecule's overall structure, ensuring the quantified signal indeed belongs to 3-[2-(trifluoromethyl)phenyl]butanoic acid.
Workflow for ¹⁹F qNMR Purity Assessment
Caption: Workflow for purity determination by ¹⁹F qNMR.
Experimental Protocol: ¹⁹F qNMR
-
Instrumentation & Materials:
-
NMR Spectrometer (≥ 400 MHz) with a fluorine-capable probe.
-
High-purity internal standard (e.g., 1,3,5-Trifluorobenzene).
-
Deuterated solvent (e.g., Acetone-d6).
-
Analytical balance.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 3-[2-(trifluoromethyl)phenyl]butanoic acid sample into a vial.
-
Accurately weigh ~15 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of both signals for accurate integration).
-
Number of Scans: 16
-
-
Data Analysis:
-
Integrate the signal for the analyte's CF3 group and the signal for the internal standard.
-
Calculate the purity (P) in weight/weight percent (w/w %) using the following equation:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the signal (3 for both in this case)
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Integrated Purity Assessment: An Orthogonal Comparison
No single technique tells the whole story. A trustworthy purity assignment is achieved by synthesizing the data from these orthogonal methods. Each method validates the others, creating a robust and defensible result.
| Feature | RP-HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) | ¹⁹F qNMR (Absolute Purity) |
| Primary Purpose | Quantify process impurities and degradants. | Quantify the ratio of enantiomers (% ee). | Determine absolute mass purity (w/w %) and confirm structure. |
| Principle | Differential partitioning on a C18 phase. | Diastereomeric interactions with a Chiral Stationary Phase. | Nuclear magnetic resonance of the ¹⁹F nucleus. |
| Strengths | High resolution for closely related impurities; high sensitivity. | The only reliable method to separate and quantify enantiomers. | Absolute quantification without a specific analyte standard; high precision; structurally specific. |
| Limitations | Requires a chromophore; purity is relative (area %); co-elution is possible. | May require extensive method development; less sensitive than achiral HPLC. | Lower sensitivity than HPLC; requires a soluble, high-purity internal standard. |
| Validation Context | ICH Q2(R1) - Purity Tests, Assay.[15][16] | ICH Q2(R1) - Purity Tests (enantiomeric).[17] | Pharmacopeial method for absolute quantification.[11] |
Conclusion: A Triad of Trustworthiness
The validation of 3-[2-(trifluoromethyl)phenyl]butanoic acid purity is a clear demonstration of the principle of analytical orthogonality. By employing a triad of techniques—RP-HPLC for chemical purity, Chiral HPLC for enantiomeric identity, and ¹⁹F qNMR for absolute quantification—we construct a comprehensive and self-validating purity profile. RP-HPLC defines what isn't the compound, Chiral HPLC confirms which version of the compound it is, and ¹⁹F qNMR verifies how much of that correct version is truly present. This rigorous, evidence-based approach ensures that researchers and drug developers can proceed with confidence, knowing that the quality of their foundational materials is beyond reproach.
References
-
Mague, J. T., & Pascal, R. A., Jr. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
American Chemical Society. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. USP. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
National Center for Biotechnology Information. (1997). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. PMC. [Link]
-
ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC. [Link]
-
Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
AZoMining. (2025). NMR Can Identify the Purity of the Mineral Fluorspar. AZoMining. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
American Chemical Society. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Wiley Online Library. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. [Link]
-
Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. ECA Academy. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. azomining.com [azomining.com]
- 14. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal and Handling of 3-[2-(Trifluoromethyl)phenyl]butanoic Acid
Proper end-of-life management for specialized fluorinated organic compounds is a critical component of laboratory safety and environmental compliance. This guide provides essential, step-by-step logistical and safety procedures for the disposal of 3-[2-(Trifluoromethyl)phenyl]butanoic acid , ensuring that researchers and drug development professionals can manage this material safely and in accordance with federal regulations.
Physicochemical Properties & Waste Classification
Before initiating any disposal protocol, it is vital to understand the physical and chemical properties that dictate the compound's waste classification. Because this molecule contains a trifluoromethyl group, it is strictly regulated as a halogenated compound.
| Property | Value | Operational Implication |
| CAS Number | 1042815-75-7 | Essential for accurate waste manifest tracking and compliance. |
| Molecular Formula | C11H11F3O2 | Indicates the presence of fluorine (a halogen). |
| Molecular Weight | 232.20 g/mol | Relevant for stoichiometric waste calculations. |
| Halogen Mass Fraction | ~24.5% | Exceeds standard thresholds, prohibiting non-halogenated disposal routes. |
| EPA Waste Category | Halogenated Organic | Mandates segregated collection and high-temperature incineration[1]. |
The Causality of Fluorinated Waste Management
Why does the presence of a trifluoromethyl (-CF3) group change everything? The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ/mol), rendering the compound highly resistant to standard biological degradation or low-temperature combustion[2]. If disposed of improperly, fluorinated organics can persist in the environment or generate highly toxic byproducts, including dioxins and hydrofluoric acid (HF) gas.
Consequently, any waste stream containing 3-[2-(Trifluoromethyl)phenyl]butanoic acid must be strictly segregated as Halogenated Organic Waste . It must be routed to a specialized facility capable of high-temperature incineration (>1100°C) equipped with caustic scrubbers designed to capture and neutralize acidic flue gases[1]. Furthermore, dissolving this compound in a non-halogenated solvent (such as ethanol or DMSO) immediately reclassifies the entire liquid volume as halogenated waste[3].
Disposal Workflow Diagram
Workflow for the segregation and disposal of 3-[2-(Trifluoromethyl)phenyl]butanoic acid waste.
Standard Operating Procedures (SOPs)
Protocol A: Liquid Waste Management (Solvent Solutions)
-
Stream Identification: Designate a specific high-density polyethylene (HDPE) carboy exclusively for "Halogenated Liquid Waste." Critical Note: Even if the compound is dissolved in a non-halogenated solvent, the entire mixture must be disposed of as halogenated waste[3].
-
Transfer: Working inside a certified chemical fume hood, use a chemically compatible funnel to transfer the solution into the carboy.
-
Volume Control: Do not fill the container beyond 75% capacity. This headspace is required to accommodate vapor expansion and prevent pressure-induced ruptures[3].
-
Labeling: Immediately affix a hazardous waste tag. Explicitly list "3-[2-(Trifluoromethyl)phenyl]butanoic acid" and all solvents used. Mark the "Halogenated" and "Toxic" hazard indicators.
Protocol B: Solid Waste Management (Powder & Consumables)
-
Collection: Gather all bulk powder, contaminated weigh boats, pipette tips, and disposable gloves used during the handling of the chemical.
-
Packaging: Place the materials inside a puncture-resistant, sealable plastic bag. For fine powders, double-bagging is required to prevent aerosolization and static cling dispersion.
-
Secondary Containment: Place the sealed bags into a rigid, leak-proof secondary container.
-
Labeling: Label the outer container as "Solid Halogenated Organic Waste" and store it in a designated, cool, dry hazardous waste accumulation area until pickup[1].
Protocol C: Immediate Spill Response
-
Evacuation & Assessment: Clear personnel from the immediate vicinity of the spill.
-
PPE: Don fresh nitrile gloves, safety goggles, and a lab coat. For large powder spills outside a fume hood, a fitted N95 or P100 particulate respirator is required to prevent inhalation of fluorinated dust.
-
Containment & Cleanup:
-
For Solutions: Surround and cover the spill with chemically inert absorbent pads[3].
-
For Powders: Do not dry sweep. Use a damp paper towel (moistened with a compatible solvent like ethanol) to gently wipe up the powder, preventing dust generation.
-
-
Decontamination: Wash the affected surface with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Disposal: Treat all cleanup materials, including the absorbent pads and damp towels, as Solid Halogenated Waste (follow Protocol B)[3].
References
-
Hazardous Waste Combustion | Wastes | US EPA - epa.gov. Available at:[Link][2]
-
Hazardous Waste Management Facilities and Units | US EPA - epa.gov. Available at:[Link][1]
Sources
Personal protective equipment for handling 3-[2-(Trifluoromethyl)phenyl]butanoic acid
Operational Safety Guide: Handling 3-[2-(Trifluoromethyl)phenyl]butanoic Acid
Executive Hazard Summary
The "Why" Behind the Protocol: 3-[2-(Trifluoromethyl)phenyl]butanoic acid is a fluorinated organic acid. While the trifluoromethyl (-CF₃) group confers metabolic stability and lipophilicity useful in drug design, it also exerts a strong electron-withdrawing effect. This increases the acidity of the carboxylic tail compared to non-fluorinated analogues, elevating the risk of tissue corrosion and respiratory irritation .
Furthermore, fluorinated aromatic solids are prone to static charge accumulation . This creates a dispersion hazard during weighing, increasing the risk of inhalation or workspace contamination.
Core Hazard Classifications (derived from Structure-Activity Relationships):
-
Skin Corrosion/Irritation: Category 1B or 2 (Treat as Corrosive).
-
Serious Eye Damage: Category 1 (Irreversible damage risk).
-
STOT-SE: Category 3 (Respiratory Tract Irritation).[1][2][3][4]
Risk Assessment & Engineering Controls
Before donning PPE, you must establish the "Hierarchy of Controls." PPE is the last line of defense, not the first.
| Control Level | Requirement | Rationale |
| Primary Engineering | Certified Fume Hood | Mandatory. The compound causes respiratory irritation.[2][3] All open-vessel manipulations must occur here. |
| Static Control | Ionizing Bar / Anti-static Gun | Fluorinated powders fly. Neutralize static during weighing to prevent aerosolization. |
| Secondary Containment | Polypropylene Trays | In case of spill, prevents acid from contacting metal surfaces (corrosion) or porous bench tops. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Standard Laboratory Scale (<100g) . For pilot-plant scale, a separate Process Hazard Analysis (PHA) is required.
A. Hand Protection (The Critical Barrier)[1]
-
Material: Nitrile Rubber (NBR).
-
Logic: Latex degrades rapidly in the presence of acidic organic residues. Nitrile offers superior chemical resistance to organic acids.
-
Protocol:
-
Standard Handling:Double-gloving is required.
-
Inner Glove: 4 mil Nitrile (Tactility).
-
Outer Glove: 5-8 mil Nitrile (Barrier).
-
Why? Fluorinated compounds can permeate thin nitrile over time. The outer glove is sacrificial; change immediately upon splash.
-
-
B. Eye & Face Protection[1][2][4][5][6][7][8][9][10]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Safety glasses are insufficient.
-
Logic: As a solid powder or concentrated solution, this acid is corrosive.[5] A splash that bypasses safety glasses can cause permanent corneal opacity.
C. Respiratory Protection
-
Primary: Fume hood sash at working height (18 inches).
-
Secondary (If outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Warning: Do not rely on N95 masks; they do not protect against acidic vapors if the solid sublimates or is in solution.
D. Body Protection
-
Standard: Cotton lab coat (high neck).
-
High Risk (Synthesis/Workup): Chemical-resistant apron (Tyvek® or PVC) worn over the lab coat.
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and concentration risks.
Operational Protocols
Protocol A: Weighing & Transfer (High Risk Step)
Context: The trifluoromethyl group often makes the crystal lattice "slippery" and prone to static fly-off.
-
Setup: Place balance inside the fume hood. If vibrations are an issue, use a marble balance table.
-
Static Neutralization: Pass an ionizing gun over the weighing boat and the spatula.
-
Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas (static generation).
-
Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent acid crust formation (which compromises the seal).
Protocol B: Waste Disposal
Context: Fluorinated organics are persistent. They must never enter the aqueous waste stream.
-
Segregation: Designate a specific waste container labeled "Halogenated Organic Acids."
-
Compatibility: Do not mix with strong bases (exothermic neutralization) or oxidizers in the waste stream unless part of a controlled neutralization protocol.
-
Labeling: Explicitly list "Contains Fluorinated Compounds" to alert waste handlers (incineration requirements differ for fluorinated waste to prevent HF scrubber failure).
Emergency Response Workflow
In the event of exposure, immediate action determines the severity of the injury.
Figure 2: Immediate Emergency Response Workflow.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Washington, DC: U.S. Department of Labor. Available at: [Link]
-
Lawrence Berkeley National Laboratory. Chemical Resistance of Gloves – Quick Guide. EHS Division. Available at: [Link]
-
PubChem. Compound Summary: 3-(Trifluoromethyl)phenylacetic acid derivatives. National Library of Medicine. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
